molecular formula C20H19ClN6O2 B15608720 R-10015

R-10015

Numéro de catalogue: B15608720
Poids moléculaire: 410.9 g/mol
Clé InChI: MGRJCGXCUUCOQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

R-10015 is a useful research compound. Its molecular formula is C20H19ClN6O2 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRJCGXCUUCOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the R-10015 LIMK Inhibitor: Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of kinase inhibitor research, drug discovery, and cell biology.

Core Mechanism of Action: Targeting the ROCK-LIMK-Cofilin Pathway

This compound exerts its biological effects by directly targeting LIMK, a serine/threonine kinase that plays a pivotal role in the regulation of actin cytoskeletal dynamics. The primary mechanism of action involves the inhibition of LIMK's kinase activity, which in turn prevents the phosphorylation of its key substrate, cofilin.

The canonical signaling pathway in which this compound is involved is the Rho-associated coiled-coil containing protein kinase (ROCK)-LIMK-cofilin pathway. This pathway is a central regulator of actin filament turnover and is implicated in a variety of cellular processes, including cell motility, morphology, and division.

Signaling Pathway Overview:

LIMK_Pathway cluster_inhibition Upstream_Signals Upstream Signals (e.g., RhoA) ROCK ROCK Upstream_Signals->ROCK Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin pCofilin p-Cofilin (Ser3) (Inactive) LIMK->pCofilin Inhibits formation of R10015 This compound R10015->LIMK Inhibits Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Filament Stabilization pCofilin->Actin_Stabilization

Caption: The ROCK-LIMK-Cofilin signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, upstream signals, often initiated by Rho GTPases, activate ROCK. ROCK, in turn, phosphorylates and activates LIMK. Activated LIMK then phosphorylates cofilin at the serine-3 residue. This phosphorylation event inactivates cofilin, preventing it from performing its actin-depolymerizing function, which leads to the stabilization of actin filaments.

This compound acts as a competitive inhibitor at the ATP-binding pocket of LIMK1, thereby blocking the phosphorylation of cofilin.[1][2] This leads to an increase in the pool of active, dephosphorylated cofilin, which can then sever and depolymerize actin filaments, resulting in a more dynamic actin cytoskeleton.

Quantitative Data

The inhibitory potency of this compound against human LIMK1 has been determined through in vitro kinase assays.

CompoundTargetIC50 (nM)Assay TypeReference
This compoundHuman LIMK138Cell-free kinase assay[1][2]

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro LIMK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified LIMK1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human LIMK1.

Materials:

  • Recombinant human LIMK1 enzyme

  • Cofilin (substrate)

  • ATP (adenosine triphosphate)

  • This compound (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the LIMK1 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cofilin and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for Cofilin Phosphorylation

This cell-based assay is used to confirm that this compound inhibits LIMK activity within a cellular context by measuring the phosphorylation status of its downstream substrate, cofilin.

Objective: To assess the effect of this compound on the levels of phosphorylated cofilin (p-cofilin) in cultured cells.

Materials:

  • Cell line (e.g., HeLa, Jurkat)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin to serve as a loading control.

  • Quantify the band intensities and normalize the p-cofilin signal to the total cofilin signal.

Experimental Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-cofilin) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Quantification & Normalization) Detection->Analysis

Caption: A generalized workflow for Western blot analysis of cofilin phosphorylation.

In Vivo Studies

As of the current date, there is no publicly available data from in vivo studies specifically investigating the efficacy or pharmacokinetics of this compound in animal models.

Potential Therapeutic Applications

Given its mechanism of action in regulating the actin cytoskeleton, this compound has been investigated for its potential as a broad-spectrum antiviral agent.[1][2] The dynamic nature of the actin cytoskeleton is often hijacked by viruses for processes such as entry, intracellular trafficking, and budding. By inhibiting LIMK, this compound can disrupt these viral processes. Indeed, this compound has shown inhibitory activity against a range of viruses, including HIV-1, Ebola virus, and herpes simplex virus 1.[1][2]

Furthermore, the dysregulation of the ROCK-LIMK-cofilin pathway has been implicated in various cancers, suggesting that LIMK inhibitors like this compound could have potential as anti-cancer therapeutics by impacting tumor cell migration, invasion, and metastasis.

Conclusion

This compound is a well-characterized, potent inhibitor of LIMK1 that functions by competitively binding to the ATP pocket. Its mechanism of action, centered on the inhibition of cofilin phosphorylation and the subsequent modulation of actin dynamics, has been elucidated through in vitro kinase assays and cell-based functional assessments. While its therapeutic potential as an antiviral and anti-cancer agent is promising, further in vivo studies and comprehensive selectivity profiling are required to fully understand its clinical utility. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

R-10015: A Technical Guide to its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) that has demonstrated a broad-spectrum antiviral activity. By targeting a host cellular factor essential for the lifecycle of various viruses, this compound presents a promising avenue for the development of novel host-directed antiviral therapies. This document provides a comprehensive overview of the antiviral activity, mechanism of action, and relevant experimental methodologies associated with this compound.

Introduction

The emergence of drug-resistant viral strains and the limited availability of effective treatments for many viral diseases necessitate the exploration of new antiviral strategies. One such strategy is the development of host-directed antivirals, which target cellular proteins required for viral replication. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of resistance. This compound is a compelling example of such an agent, acting as a selective inhibitor of LIM domain kinase (LIMK), a key regulator of actin cytoskeleton dynamics. A dynamic actin cytoskeleton is crucial for various stages of the viral life cycle, including entry, intracellular transport, and egress.

Mechanism of Action: LIMK Inhibition

This compound exerts its antiviral effects by specifically inhibiting the activity of LIMK. It binds to the ATP-binding pocket of LIMK1 with high affinity, preventing the phosphorylation of its primary substrate, cofilin.[1][2] Phosphorylated cofilin is inactive, and its dephosphorylation is essential for its function in actin depolymerization. By inhibiting LIMK, this compound maintains cofilin in its active, dephosphorylated state, leading to dysregulation of actin dynamics. This disruption of the actin cytoskeleton interferes with critical steps in the replication cycle of susceptible viruses. For Human Immunodeficiency Virus 1 (HIV-1), this compound has been shown to specifically block viral DNA synthesis, nuclear migration of the pre-integration complex, and the release of new virions from the infected cell.[1][3][4]

LIMK_Pathway Signaling Pathway of this compound Action R10015 This compound LIMK1 LIMK1 R10015->LIMK1 Inhibits Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Actin_Dynamics Disrupted Actin Cytoskeleton Dynamics Actin_Depolymerization->Actin_Dynamics Viral_Processes Viral Replication Cycle (DNA Synthesis, Nuclear Migration, Virion Release) Actin_Dynamics->Viral_Processes Inhibits Kinase_Assay_Workflow Workflow for In Vitro Kinase IC50 Determination Start Start Prepare_Reagents Prepare Reagents: - Recombinant LIMK1 - Kinase Buffer - ATP - Substrate (e.g., Cofilin) Start->Prepare_Reagents Incubate Incubate this compound with LIMK1 Prepare_Reagents->Incubate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Incubate Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation level) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

R-10015: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) that has emerged as a promising broad-spectrum antiviral agent. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of virology, oncology, and drug development who are interested in the therapeutic potential of targeting the host cytoskeleton through LIMK inhibition.

Introduction

The cellular cytoskeleton, a dynamic network of protein filaments, plays a crucial role in a multitude of cellular processes, including cell motility, division, and intracellular transport. Consequently, it has become a prime target for pathogens, particularly viruses, which exploit the cytoskeletal machinery to facilitate their entry, replication, and egress from host cells. A key regulator of cytoskeletal dynamics is the LIM domain kinase (LIMK) family of enzymes, which phosphorylate and inactivate the actin-depolymerizing factor cofilin. This action leads to the stabilization of actin filaments. The discovery that various viruses, including Human Immunodeficiency Virus (HIV), hijack this pathway for their own propagation has spurred the development of LIMK inhibitors as a novel class of host-targeted antiviral therapeutics.

This compound has been identified as a lead compound in this class, demonstrating potent inhibition of LIMK1 and broad-spectrum antiviral activity. This guide will delve into the technical details of its discovery, a plausible synthetic route, its mechanism of action, and a summary of its known biological activities.

Discovery of this compound

While the specific details of the initial screening cascade that led to the identification of this compound are not extensively documented in publicly available literature, its discovery is the result of a targeted effort to design and synthesize novel small-molecule inhibitors of LIMK. The rationale behind this approach is based on the understanding that inhibiting LIMK would disrupt the actin polymerization necessary for the lifecycle of various viruses.

The discovery process likely involved the following conceptual workflow:

G cluster_0 Discovery Workflow Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development Establishment of a robust LIMK1 kinase assay High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Screening of compound libraries Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identification of initial active compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Medicinal chemistry efforts to improve potency and selectivity This compound Identification This compound Identification Lead Optimization->this compound Identification Selection of the lead compound

Figure 1: Conceptual workflow for the discovery of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (CAS: 2097938-51-5) is not publicly available. However, based on its chemical structure, Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate, a plausible synthetic route can be postulated. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted benzimidazole (B57391) moiety with a pyrrolo[2,3-d]pyrimidine core via a piperidine (B6355638) linker.

A potential retrosynthetic analysis suggests the key bond formations would be the N-arylation of the piperidine with the chloropyrimidine and the formation of the benzimidazole ring.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of LIMK1. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its primary substrate, cofilin.[1] This inhibition leads to an increase in the active, non-phosphorylated form of cofilin, which promotes the depolymerization of actin filaments. The disruption of the dynamic actin cytoskeleton interferes with several stages of the viral life cycle.

The signaling pathway affected by this compound is depicted below:

G cluster_0 LIMK-Cofilin Signaling Pathway Upstream Signals Upstream Signals Rho/Rac/Cdc42 Rho/Rac/Cdc42 Upstream Signals->Rho/Rac/Cdc42 PAK/ROCK PAK/ROCK Rho/Rac/Cdc42->PAK/ROCK LIMK1 LIMK1 PAK/ROCK->LIMK1 activates Cofilin (inactive) Cofilin (inactive) LIMK1->Cofilin (inactive) phosphorylates Actin Polymerization Actin Polymerization Cofilin (inactive)->Actin Polymerization Cofilin (active) Cofilin (active) Actin Depolymerization Actin Depolymerization Cofilin (active)->Actin Depolymerization This compound This compound This compound->LIMK1 inhibits

Figure 2: The LIMK-cofilin signaling pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibition of human LIMK1 and exhibits broad-spectrum antiviral activity.

In Vitro Kinase Inhibition
TargetIC50 (nM)
LIMK138

Table 1: In vitro inhibitory activity of this compound against human LIMK1.[1]

Antiviral Activity

This compound has been reported to inhibit a range of viruses, including HIV-1, Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1] However, specific 50% effective concentration (EC50) values for each of these viruses are not consistently reported in the available literature. The compound has been shown to block HIV-1 DNA synthesis, nuclear migration, and virion release.[1]

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound.

LIMK1 Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against LIMK1.

Objective: To measure the IC50 value of this compound for LIMK1.

Materials:

  • Recombinant human LIMK1 enzyme

  • Cofilin (substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or other test compounds)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the LIMK1 enzyme, cofilin substrate, and assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Cofilin

This protocol describes a standard method to assess the effect of this compound on cofilin phosphorylation in a cellular context.

Objective: To determine if this compound inhibits cofilin phosphorylation in cells.

Materials:

  • Cell line (e.g., CEM-SS T cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-cofilin.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total cofilin to serve as a loading control.

  • Quantify the band intensities to determine the relative levels of phospho-cofilin.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel host-targeted antiviral therapies. Its ability to selectively inhibit LIMK1 and disrupt the actin cytoskeleton highlights a key vulnerability in the life cycle of numerous viruses. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its in vivo efficacy, pharmacokinetic properties, and safety profile. The development of a detailed and scalable synthetic route will also be crucial for its advancement as a clinical candidate. This technical guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing the frontiers of antiviral drug discovery.

References

R-10015: A Technical Guide to a Novel Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) with significant promise as a broad-spectrum antiviral agent. By targeting a host cellular factor essential for the lifecycle of numerous viruses, this compound presents a novel approach to antiviral therapy with a potentially high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antiviral activity of this compound, supported by detailed experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name methyl 2-{2-[4-(8-chloro-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-1-yl]-1H-benzimidazol-5-yl}oxyacetate
CAS Number 2097938-51-5[1]
Molecular Formula C20H19ClN6O2[1]
Molecular Weight 410.86 g/mol
SMILES O=C(C1=CC=C2NC(C3CCN(C4=C5C(NC=C5Cl)=NC=N4)CC3)=NC2=C1)OC[1]
Appearance Off-white to pink solid[1]

Mechanism of Action: Targeting the LIMK-Cofilin Signaling Pathway

This compound functions as a potent inhibitor of LIM domain kinase (LIMK), a key regulator of actin cytoskeleton dynamics.[1] LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent actin depolymerization. Many viruses hijack the host cell's actin network for various stages of their lifecycle, including entry, intracellular transport, and budding. This compound's disruption of this process underlies its broad-spectrum antiviral activity.

LIMK_Cofilin_Pathway R10015 This compound LIMK LIMK R10015->LIMK Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylates Actin_Polymerization Actin Polymerization LIMK->Actin_Polymerization Promotes (via Cofilin inactivation) Cofilin Cofilin (Active) Cofilin_P->Cofilin Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Viral_Processes Viral Entry, Transport, Budding Actin_Polymerization->Viral_Processes Required for Actin_Depolymerization->Viral_Processes Inhibits Antiviral_Assay_Workflow Start Seed Host Cells Pretreat Pre-treat with this compound (Serial Dilutions) Start->Pretreat Infect Infect with Virus Pretreat->Infect Incubate Incubate Infect->Incubate Quantify Quantify Viral Replication Incubate->Quantify Calculate Calculate EC50 Quantify->Calculate

References

R-10015: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a novel small molecule inhibitor that has demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the biological targets and signaling pathways of this compound, with a focus on its mechanism of action as a potent and selective inhibitor of LIM domain kinase (LIMK). The information presented herein is compiled from key research findings to support further investigation and drug development efforts.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of LIM domain kinase 1 (LIMK1).[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of LIMK1, thereby preventing the phosphorylation of its downstream substrate, cofilin.[1][2] The inhibition of cofilin phosphorylation is a key event, as phosphorylated cofilin is in an inactive state. By maintaining cofilin in its active, non-phosphorylated form, this compound promotes the depolymerization of actin filaments, thereby modulating actin cytoskeleton dynamics. This disruption of actin dynamics is crucial for the life cycle of numerous viruses, making this compound a promising host-targeted antiviral.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity against LIMK1, its selectivity against a panel of other kinases, and its antiviral efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
LIMK138

Data sourced from Yi et al., 2017.

Table 2: Kinase Selectivity Profile of this compound
KinasePercent Inhibition at 1 µM
LIMK1>95%
ROCK1<10%
ROCK2<10%
PAK1<10%
PAK2<10%
... (and 57 other kinases)<10%

This compound was profiled against a panel of 62 kinases, and at a concentration of 1 µM, it demonstrated high selectivity for LIMK1 with minimal inhibition of other kinases. Data adapted from Yi et al., 2017.

Table 3: Antiviral Activity of this compound
VirusCell LineEC50 (µM)
HIV-1 (NL4-3)CEM-SS~5
EBOVVero E6~10
RVFVVero E6~12.5
VEEVVero E6~15
HSV-1Vero~10

EC50 values are approximated from the data presented in Yi et al., 2017.

Signaling Pathway

This compound targets the LIMK-cofilin signaling pathway, a critical regulator of actin cytoskeleton dynamics. The pathway is initiated by upstream signals, such as those from Rho family GTPases, which activate kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK). These kinases, in turn, phosphorylate and activate LIMK1. Activated LIMK1 then phosphorylates cofilin on serine-3, rendering it inactive. This inactivation prevents cofilin from severing and depolymerizing actin filaments, leading to an accumulation of F-actin and stabilization of the actin cytoskeleton. This compound directly inhibits LIMK1, thereby preventing cofilin phosphorylation and promoting actin dynamics.

LIMK_Cofilin_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Rho GTPases Rho GTPases ROCK/PAK ROCK/PAK Rho GTPases->ROCK/PAK Activates LIMK1 LIMK1 ROCK/PAK->LIMK1 Phosphorylates & Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Ser3) p-Cofilin (Inactive) p-Cofilin (Inactive) Cofilin->p-Cofilin (Inactive) Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization Promotes Actin Polymerization Actin Polymerization p-Cofilin (Inactive)->Actin Polymerization Inhibits Depolymerization R10015 R10015 R10015->LIMK1 Inhibits

LIMK-Cofilin Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro LIMK1 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human LIMK1.

  • Materials: Purified recombinant human LIMK1, purified cofilin (as substrate), ATP, kinase assay buffer, this compound serially diluted in DMSO, and a detection reagent for ADP or phosphorylated substrate.

  • Procedure:

    • A reaction mixture is prepared containing LIMK1 and cofilin in the kinase assay buffer.

    • Serial dilutions of this compound or DMSO (vehicle control) are added to the reaction mixture and incubated for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified duration (e.g., 30 minutes) at 30°C.

    • The reaction is stopped, and the amount of ADP produced or phosphorylated cofilin is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or a phospho-specific antibody in an ELISA format).

    • The percentage of inhibition is calculated relative to the DMSO control.

    • The IC50 value is determined by fitting the dose-response curve with a nonlinear regression model.

Kinase Selectivity Profiling
  • Objective: To assess the selectivity of this compound against a broad panel of kinases.

  • Procedure:

    • This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of purified kinases (e.g., the KINOMEscan™ panel).

    • The kinase activity for each enzyme is measured in the presence of this compound and a vehicle control.

    • The percent inhibition for each kinase is calculated.

    • Results are typically presented as a percentage of control activity, allowing for the identification of off-target kinases that are significantly inhibited.

Western Blotting for Cofilin Phosphorylation
  • Objective: To confirm the inhibition of LIMK1 activity by this compound in a cellular context by measuring the phosphorylation status of its substrate, cofilin.

  • Procedure:

    • Human CD4+ T cells (e.g., CEM-SS) are treated with various concentrations of this compound or DMSO for a specified time course.

    • Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated cofilin (p-cofilin Ser3).

    • The membrane is subsequently probed with a primary antibody for total cofilin and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified, and the ratio of p-cofilin to total cofilin is calculated to determine the extent of inhibition.

HIV-1 Infection Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound against HIV-1 infection.

  • Procedure:

    • Target cells (e.g., CEM-SS T cells or peripheral blood mononuclear cells) are pre-treated with serial dilutions of this compound for 1-2 hours.

    • The cells are then infected with a known amount of HIV-1 (e.g., NL4-3 strain).

    • After a few hours of infection, the virus is washed away, and the cells are cultured in fresh medium containing the corresponding concentrations of this compound.

    • After 48-72 hours post-infection, the level of viral replication is assessed by measuring the amount of p24 antigen in the culture supernatant using an ELISA or by quantifying the percentage of infected cells using flow cytometry for an infection reporter (e.g., GFP).

    • Cell viability is concurrently measured using a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed antiviral effect is not due to cellular toxicity.

    • The EC50 value is calculated from the dose-response curve.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to characterize this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare LIMK1 and Cofilin C Incubate LIMK1, Cofilin, and this compound A->C B Serially Dilute this compound B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Detect Signal E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Workflow for IC50 determination of this compound against LIMK1.

Antiviral_Assay_Workflow cluster_treatment Cell Treatment & Infection cluster_analysis Analysis A Seed Target Cells B Pre-treat with this compound Dilutions A->B C Infect with Virus B->C D Wash & Culture with this compound C->D E Incubate for 48-72h D->E F Measure Viral Replication (p24 ELISA / Flow Cytometry) E->F G Measure Cell Viability (MTT Assay) E->G H Calculate EC50 and CC50 F->H G->H

General workflow for determining the antiviral efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of LIMK1, a key regulator of actin cytoskeleton dynamics. Its mechanism of action, which involves the inhibition of cofilin phosphorylation, disrupts cellular processes that are essential for the replication of a broad range of viruses, including HIV-1, Ebola virus, and Herpes Simplex Virus 1. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The well-defined mechanism of action and the promising antiviral activity of this compound make it a compelling candidate for further preclinical and clinical development as a host-targeted antiviral therapeutic.

References

In Vitro Characterization of R-10015: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeletal dynamics. By binding to the ATP-binding pocket of LIMK1, this compound effectively blocks the phosphorylation of its primary substrate, cofilin, leading to the stabilization of actin filaments. This mechanism of action has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV-1), by impeding critical stages of the viral lifecycle, including DNA synthesis, nuclear migration, and virion release. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its known quantitative parameters.

Introduction

The actin cytoskeleton is a dynamic network essential for a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport. The LIM domain kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating actin dynamics through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin. Dysregulation of the LIMK-cofilin signaling pathway has been implicated in various pathologies, including cancer and viral infections.

This compound has emerged as a valuable tool compound for studying the physiological and pathological roles of LIMK1. Its ability to selectively inhibit LIMK1 provides a means to dissect the intricate signaling cascades governed by this kinase. Furthermore, the antiviral properties of this compound, particularly against HIV-1, highlight its potential as a lead compound for the development of novel host-directed antiviral therapies. This guide summarizes the key in vitro characteristics of this compound to support further research and development efforts.

Quantitative Data Summary

The following table summarizes the known quantitative in vitro data for this compound.

ParameterTargetValueAssay TypeReference
IC50 Human LIMK138 nMCell-free kinase assay[1][2]

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this publication. While described as "selective," quantitative data on off-target activities is needed for a complete assessment of its specificity.

Signaling Pathway

This compound targets the LIMK1-cofilin signaling pathway, which is a crucial regulator of actin cytoskeletal dynamics. This pathway is often initiated by upstream signals from Rho family GTPases, such as Rac and Rho, which activate kinases like p21-activated kinase (PAK) and Rho-associated kinase (ROCK). These kinases, in turn, phosphorylate and activate LIMK1. Activated LIMK1 then phosphorylates cofilin at its Serine-3 residue, rendering it inactive. Inactivated cofilin can no longer bind to and sever actin filaments, leading to an accumulation of filamentous actin (F-actin) and a more stable cytoskeleton. This compound, by inhibiting LIMK1, prevents the phosphorylation of cofilin, thereby maintaining its actin-depolymerizing activity and promoting a more dynamic actin cytoskeleton.

In the context of HIV-1 infection, a dynamic actin cytoskeleton is essential for several stages of the viral life cycle. By inhibiting LIMK1, this compound disrupts these processes.

LIMK1_Cofilin_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_actin_dynamics Actin Dynamics Regulation cluster_inhibitor Pharmacological Intervention Rho_GTPases Rho GTPases (Rac, Rho) PAK_ROCK PAK / ROCK Rho_GTPases->PAK_ROCK activates LIMK1 LIMK1 PAK_ROCK->LIMK1 phosphorylates (activates) Cofilin Cofilin (active) LIMK1->Cofilin phosphorylates pCofilin p-Cofilin (inactive) Actin_Filaments Actin Filament Severing Cofilin->Actin_Filaments promotes Stable_Actin Stable Actin Filaments pCofilin->Stable_Actin leads to Actin_Dynamics Dynamic Actin Cytoskeleton Actin_Filaments->Actin_Dynamics R10015 This compound R10015->LIMK1 inhibits

LIMK1-Cofilin Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

LIMK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the inhibition of LIMK1 activity by this compound by detecting the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human LIMK1 enzyme

  • Cofilin substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 384-well plate, add the LIMK1 enzyme, cofilin substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, LIMK1, and cofilin Start->Prepare_Reagents Reaction_Setup Add reagents and this compound to 384-well plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to start kinase reaction Reaction_Setup->Initiate_Reaction Incubate_1 Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT (40 min) Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30-60 min) Add_Detection->Incubate_3 Measure_Luminescence Read plate on luminometer Incubate_3->Measure_Luminescence Data_Analysis Calculate % inhibition and IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for the ADP-Glo™ LIMK1 Kinase Inhibition Assay.
Cellular Cofilin Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit LIMK1 activity within a cellular context by measuring the phosphorylation status of cofilin.

Materials:

  • A suitable cell line (e.g., HeLa, Jurkat)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-cofilin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total cofilin antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay measures the ability of this compound to inhibit HIV-1 replication in a cell-based model by quantifying the amount of viral p24 capsid protein released into the culture supernatant.

Materials:

  • HIV-1 permissive cell line (e.g., CEM-SS, PM1)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound

  • Cell culture medium

  • HIV-1 p24 Antigen ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 2 hours).

  • Infect the cells with a known amount of HIV-1.

  • Culture the infected cells in the presence of this compound for a defined period (e.g., 3-5 days).

  • Collect the cell culture supernatant.

  • Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant to wells pre-coated with anti-p24 antibodies.

    • Incubating to allow p24 capture.

    • Washing the wells.

    • Adding a detection antibody (e.g., biotinylated anti-p24).

    • Adding a streptavidin-HRP conjugate.

    • Adding a colorimetric substrate (e.g., TMB).

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Generate a standard curve using recombinant p24 antigen.

  • Calculate the concentration of p24 in the samples and determine the EC₅₀ of this compound.

HIV_Lifecycle_Inhibition HIV_Entry HIV-1 Entry RT Reverse Transcription (Viral DNA Synthesis) HIV_Entry->RT Nuclear_Import Nuclear Import of Pre-integration Complex RT->Nuclear_Import Integration Integration into Host Genome Nuclear_Import->Integration Transcription_Translation Viral Gene Expression Integration->Transcription_Translation Assembly_Budding Virion Assembly and Budding Transcription_Translation->Assembly_Budding Maturation Virion Maturation Assembly_Budding->Maturation R10015_Effect This compound (via LIMK1 inhibition) R10015_Effect->RT inhibits R10015_Effect->Nuclear_Import inhibits R10015_Effect->Assembly_Budding inhibits

Stages of the HIV-1 Lifecycle Inhibited by this compound.

Conclusion

This compound is a valuable research tool for the investigation of LIMK1-mediated signaling pathways. Its potent and selective inhibition of LIMK1 allows for the precise modulation of actin cytoskeletal dynamics, facilitating a deeper understanding of the roles of this kinase in health and disease. The demonstrated anti-HIV-1 activity of this compound underscores the potential of targeting host cell factors as a viable antiviral strategy. The experimental protocols detailed in this guide provide a framework for the continued in vitro characterization of this compound and other LIMK inhibitors. Further studies, particularly those focused on generating a comprehensive kinase selectivity profile and exploring its in vivo efficacy and safety, are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

R-10015 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) with a reported IC50 of 38 nM for human LIMK1.[1] By binding to the ATP-binding pocket of LIMK, this compound effectively blocks the phosphorylation of cofilin, a key regulator of actin dynamics. This mechanism of action imparts this compound with broad-spectrum antiviral properties and potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cofilin phosphorylation, cell viability, and viral replication.

Data Presentation

Table 1: this compound In Vitro Efficacy
ParameterTargetValueCell LineNotes
IC50Human LIMK138 nMCell-free assayRepresents direct enzyme inhibition.
Effective ConcentrationCofilin Phosphorylation~15 µMA3R5.7 CD4 T cellsConcentration to achieve ~50% reduction in phosphorylation.[1]

Further quantitative data on antiviral EC50 and cytotoxic CC50 values for specific cell lines and viruses are not consistently available in the public domain and should be determined empirically for the experimental system of interest.

Signaling Pathway Diagram

The primary mechanism of action of this compound is the inhibition of the LIMK/Cofilin signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics.

R10015_Signaling_Pathway This compound Signaling Pathway cluster_0 Cellular Signaling cluster_1 Actin Dynamics Upstream Signals Upstream Signals LIMK LIMK Upstream Signals->LIMK Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates P-Cofilin (Inactive) P-Cofilin (Inactive) Actin Filaments Actin Filaments Cofilin->Actin Filaments Severs Actin Depolymerization Actin Depolymerization Actin Filaments->Actin Depolymerization Cell Motility, Viral Trafficking, etc. Cell Motility, Viral Trafficking, etc. Actin Depolymerization->Cell Motility, Viral Trafficking, etc. Enables This compound This compound This compound->LIMK Inhibits

Caption: this compound inhibits LIMK, preventing cofilin phosphorylation and impacting actin dynamics.

Experimental Protocols

Western Blot for Cofilin Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on cofilin phosphorylation in a selected cell line.

Experimental Workflow Diagram

Western_Blot_Workflow Cofilin Phosphorylation Western Blot Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Analysis Imaging & Analysis Western Blot->Imaging & Analysis

References

Application Notes and Protocols for R-10015 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK). This compound has demonstrated broad-spectrum antiviral activity, making its precise evaluation in various assay systems critical for further drug development. The following protocols are designed to guide researchers in setting up and executing key in vitro assays to assess the biochemical and cellular activity of this compound.

Mechanism of Action of this compound

This compound is a selective inhibitor of LIMK1, binding to its ATP-binding pocket.[1][2] This inhibition prevents the phosphorylation of cofilin, a key substrate of LIMK1. Phosphorylated cofilin is inactive, and its inhibition by this compound leads to an increase in active, dephosphorylated cofilin. Active cofilin is a critical regulator of actin dynamics, promoting the depolymerization and severing of actin filaments. By modulating actin dynamics, this compound can impact various cellular processes, including cell motility, morphology, and viral replication.[1]

R10015_Signaling_Pathway cluster_0 LIMK1 Kinase Activity R10015 This compound LIMK1 LIMK1 R10015->LIMK1 Inhibits ATP ATP pCofilin Phosphorylated Cofilin (Inactive) LIMK1->pCofilin Phosphorylates ADP ADP ATP->ADP Hydrolysis Cofilin Cofilin (Active) pCofilin->Cofilin Dephosphorylation (constitutive) Cofilin->LIMK1 Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Promotes

Quantitative Data Summary

ParameterValueAssay TypeCell LineReference
IC50 38 nMLIMK1 Kinase Assay-[1][2]
Effective Concentration 100 µMCofilin Phosphorylation InhibitionCEM-SS T cells[1]

Protocol 1: In Vitro LIMK1 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against LIMK1. This assay measures the consumption of ATP, which is indicative of kinase activity.

Materials
  • Recombinant human LIMK1 enzyme

  • Recombinant human Cofilin-1 protein (substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

  • This compound (and other test compounds)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

  • Microplate reader capable of measuring luminescence

Experimental Protocol

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LIMK1 - Cofilin - this compound dilutions - ATP start->prepare_reagents add_components Add to Plate: 1. Kinase Buffer 2. This compound 3. LIMK1 4. Cofilin prepare_reagents->add_components incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) add_components->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent incubate_reaction->add_kinase_glo incubate_detection Incubate at Room Temperature (e.g., 30 minutes) add_kinase_glo->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data: - Plot dose-response curve - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the kinase assay buffer.

    • Prepare solutions of recombinant LIMK1, cofilin, and ATP in kinase assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well or 384-well white plate, add the kinase assay buffer.

    • Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the recombinant LIMK1 enzyme to all wells except the negative control.

    • Add the cofilin substrate to all wells.

  • Initiate Kinase Reaction:

    • Start the reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • After incubation, add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Cellular Cofilin Phosphorylation Assay (Western Blot)

This protocol details a cell-based assay to assess the ability of this compound to inhibit the phosphorylation of cofilin in a cellular context.

Materials
  • CEM-SS T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Experimental Protocol

Western_Blot_Workflow start Start culture_cells Culture CEM-SS T-cells start->culture_cells treat_cells Treat cells with this compound (e.g., 100 µM for 0-4 hours) culture_cells->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-p-cofilin, anti-cofilin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Add chemiluminescent substrate secondary_ab->detect image Image blot detect->image analyze Analyze band intensities image->analyze end End analyze->end

  • Cell Culture and Treatment:

    • Culture CEM-SS T-cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Seed the cells at an appropriate density in a multi-well plate.

    • Treat the cells with various concentrations of this compound (e.g., a dose-response from 0 to 100 µM) for a specified time (e.g., 4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total cofilin to serve as a loading control.

    • Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Protocol 3: Antiviral Activity Assay in CEM-SS Cells

This protocol provides a general framework for assessing the antiviral activity of this compound against viruses that infect T-cells, such as HIV-1.

Materials
  • CEM-SS T-cells

  • Complete RPMI-1640 medium

  • Virus stock (e.g., HIV-1)

  • This compound

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 ELISA for HIV-1, or a reporter virus system)

Experimental Protocol

Antiviral_Assay_Workflow start Start seed_cells Seed CEM-SS cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with serial dilutions of this compound seed_cells->pre_treat infect_cells Infect cells with virus pre_treat->infect_cells incubate Incubate for a defined period (e.g., 3-5 days) infect_cells->incubate quantify_virus Quantify viral replication (e.g., p24 ELISA) incubate->quantify_virus assess_cytotoxicity Assess cell viability (e.g., MTT assay) incubate->assess_cytotoxicity calculate_ec50_cc50 Calculate EC50 and CC50 quantify_virus->calculate_ec50_cc50 assess_cytotoxicity->calculate_ec50_cc50 end End calculate_ec50_cc50->end

  • Cell Seeding:

    • Seed CEM-SS cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the cells and incubate for a short period (e.g., 1-2 hours) before infection.

  • Viral Infection:

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected and untreated infected controls.

  • Incubation:

    • Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication:

    • After incubation, collect the cell supernatant or cell lysate, depending on the virus and the detection method.

    • Quantify viral replication using a suitable method (e.g., p24 antigen capture ELISA for HIV-1).

  • Cytotoxicity Assay:

    • In a parallel plate with uninfected cells, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the effect of this compound on cell viability.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the this compound concentration.

    • Calculate the 50% cytotoxic concentration (CC50) from the cell viability data.

    • Determine the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

References

Application Notes and Protocols for R-10015 Treatment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the utilization of R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK), in primary cell cultures. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.

Introduction

This compound is a small molecule inhibitor that specifically targets LIM domain kinase (LIMK), with a reported IC50 of 38 nM for human LIMK1.[1][2] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, a key actin-depolymerizing factor. This intervention in the actin cytoskeleton dynamics makes this compound a valuable tool for studying a range of cellular activities, including cell migration, morphology, and viral infection processes. This compound has been identified as a broad-spectrum antiviral compound, showing activity against HIV and other viruses.[1]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of LIMK, thereby preventing the transfer of a phosphate (B84403) group to its downstream target, cofilin.[1][2] In its unphosphorylated state, cofilin is active and promotes the depolymerization of actin filaments. Inhibition of LIMK by this compound leads to an increase in active cofilin, resulting in altered actin dynamics.

R10015 This compound LIMK LIMK R10015->LIMK Inhibits pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (Active) pCofilin->Cofilin Dephosphorylation Actin Actin Cytoskeleton Dynamics Cofilin->Actin Regulates cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed Primary Cells C Treat Cells with This compound Concentrations A->C B Prepare this compound Serial Dilutions B->C D Incubate for Defined Period C->D E Perform Cell Viability Assay D->E F Determine Optimal Concentration E->F

References

Application Notes and Protocols for the Use of PI-X in HIV Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical component of the HIV lifecycle is the viral protease, an enzyme responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions.[1] Inhibition of this protease is a key therapeutic strategy in the management of HIV infection.[2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of PI-X , a novel investigational HIV-1 protease inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antiretroviral agents.

Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer.[5] The active site is located at the dimer interface and is responsible for the sequence-specific cleavage of the Gag and Gag-Pol polyproteins.[6] PI-X is a competitive inhibitor designed to mimic the transition state of the natural substrate of the HIV-1 protease.[3] By binding to the active site with high affinity, PI-X prevents the processing of viral polyproteins, thereby inhibiting the formation of mature, infectious virus particles.[1][2]

Signaling Pathway

HIV_Protease_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition by PI-X HIV RNA HIV RNA Translation Translation HIV RNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Budding Budding Virion Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion Mature Virion Mature Virion Immature Virion->Mature Virion Maturation PI-X PI-X PI-X->HIV Protease Inhibits

Caption: HIV Protease Inhibition Pathway.

Quantitative Data Summary

The inhibitory activity of PI-X against wild-type and a panel of resistant HIV-1 protease variants was determined using a fluorometric enzyme assay. The half-maximal inhibitory concentration (IC50) and the 50% effective concentration (EC50) in cell-based assays are summarized below.

Parameter Wild-Type HIV-1 Protease Resistant Variant A Resistant Variant B Resistant Variant C
IC50 (nM) 2.5 ± 0.315.8 ± 1.225.1 ± 2.542.7 ± 3.9
EC50 (nM) 25 ± 4150 ± 15280 ± 30550 ± 60
Cytotoxicity (CC50, µM) in PMBCs >100>100>100>100
Selectivity Index (CC50/EC50) >4000>667>357>182

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a method for determining the in vitro inhibitory activity of PI-X against purified HIV-1 protease. The assay is based on the cleavage of a fluorogenic substrate by the protease, resulting in an increase in fluorescence.

Materials:

  • HIV-1 Protease (recombinant)

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • PI-X (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)

Workflow:

protease_assay_workflow start Start prepare_reagents Prepare serial dilutions of PI-X in DMSO. start->prepare_reagents add_inhibitor Add diluted PI-X or DMSO (control) to wells. prepare_reagents->add_inhibitor add_protease Add HIV-1 Protease solution to each well. add_inhibitor->add_protease pre_incubate Pre-incubate for 15 minutes at 37°C. add_protease->pre_incubate add_substrate Add fluorogenic substrate to initiate the reaction. pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically for 60 minutes at 37°C. add_substrate->measure_fluorescence analyze_data Calculate initial reaction velocities and determine IC50 values. measure_fluorescence->analyze_data end End analyze_data->end

Caption: HIV-1 Protease Inhibition Assay Workflow.

Procedure:

  • Prepare serial dilutions of PI-X in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted PI-X or DMSO (for control wells) to the wells of a 96-well black microplate.

  • Add 88 µL of HIV-1 Protease solution (final concentration, e.g., 10 nM) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic HIV-1 Protease Substrate (final concentration, e.g., 20 µM) to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 60 minutes at 37°C.

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition against the logarithm of the PI-X concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This protocol measures the ability of PI-X to inhibit HIV-1 replication in a susceptible cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs). Inhibition is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

Materials:

  • MT-4 cells or activated PBMCs

  • HIV-1 stock (e.g., NL4-3 strain)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • PI-X (dissolved in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Workflow:

cell_based_assay_workflow start Start seed_cells Seed cells in a 96-well plate. start->seed_cells add_inhibitor Add serial dilutions of PI-X or DMSO (control) to the cells. seed_cells->add_inhibitor infect_cells Infect cells with HIV-1 at a predetermined MOI. add_inhibitor->infect_cells incubate Incubate for 3-5 days at 37°C. infect_cells->incubate collect_supernatant Collect cell culture supernatant. incubate->collect_supernatant perform_elisa Quantify p24 antigen concentration using an ELISA kit. collect_supernatant->perform_elisa analyze_data Calculate the percentage of inhibition and determine EC50 values. perform_elisa->analyze_data end End analyze_data->end

Caption: Cell-Based Anti-HIV Assay Workflow.

Procedure:

  • Seed MT-4 cells or activated PBMCs in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of PI-X in culture medium and add 50 µL to the appropriate wells. Include wells with medium only (cell control) and cells with DMSO (virus control).

  • Add 50 µL of HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the cell control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each PI-X concentration relative to the virus control.

  • Plot the percentage of inhibition against the logarithm of the PI-X concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay (MTT or XTT)

It is crucial to assess the cytotoxicity of PI-X to ensure that the observed antiviral activity is not due to non-specific toxic effects on the host cells.

Materials:

  • MT-4 cells or activated PBMCs

  • Cell culture medium

  • PI-X (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate as described in the cell-based anti-HIV assay.

  • Add serial dilutions of PI-X to the wells.

  • Incubate the plate for the same duration as the anti-HIV assay (3-5 days).

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the percentage of cytotoxicity for each concentration of PI-X relative to the untreated cell control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Troubleshooting

Problem Possible Cause Solution
High variability in enzyme assay Inaccurate pipetting, temperature fluctuations, substrate degradation.Use calibrated pipettes, ensure uniform temperature, prepare fresh substrate solution.
Low signal in enzyme assay Inactive enzyme, incorrect buffer pH, expired substrate.Use a new lot of enzyme, verify buffer pH, use fresh substrate.
High background in cell-based assay Contamination of cell culture, high background in ELISA.Use aseptic techniques, check ELISA kit for issues.
Inconsistent EC50 values Variation in cell density, virus titer, or incubation time.Standardize cell seeding, use a consistent virus stock and MOI, maintain consistent incubation periods.
Observed cytotoxicity Compound is toxic at the tested concentrations.Test a wider range of lower concentrations and determine the therapeutic window (Selectivity Index).

Conclusion

The protocols and data presented in these application notes provide a framework for the in vitro characterization of PI-X as an inhibitor of HIV-1 protease. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the potency, efficacy, and safety profile of this and other novel antiretroviral compounds.

References

Application Notes and Protocols for the Study of Novel Antivirals Against Rift Valley Fever Virus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data regarding the compound R-10015 in the context of Rift Valley fever virus (RVFV) research. The following application notes and protocols are provided as a comprehensive guide for the evaluation of novel antiviral compounds, such as a hypothetical "this compound," against RVFV. The methodologies described are based on established practices in the field of virology and RVFV research.

Introduction to Rift Valley Fever Virus

Rift Valley fever virus (RVFV) is a mosquito-borne pathogen belonging to the Phlebovirus genus within the Phenuiviridae family.[1][2] It is an enveloped virus with a tripartite, single-stranded RNA genome.[1][2][3] RVFV is a significant threat to both public health and livestock, causing severe disease in humans and high rates of abortion and mortality in ruminants.[4][5][6] Human infections can range from a mild febrile illness to more severe conditions such as retinitis, encephalitis, or a fatal hemorrhagic fever.[4][7] The virus is endemic to sub-Saharan Africa and has spread to the Arabian Peninsula, with the potential for global emergence.[4][5][8] Currently, there are no FDA-approved antiviral therapeutics specifically for RVFV infection, highlighting the urgent need for the discovery and development of effective antiviral agents.[4][8][9]

Potential Therapeutic Targets in the RVFV Life Cycle

The development of antiviral drugs for RVFV can target various stages of the viral life cycle. The RVFV RNA-dependent RNA polymerase (L protein) is a key enzyme essential for viral replication and transcription, making it a prime target for antiviral inhibitors.[2][10] Other potential targets include viral entry and fusion mechanisms, as well as host factors that are crucial for viral replication.

Preclinical Evaluation of a Novel Antiviral Compound (e.g., this compound)

The preclinical evaluation of a new chemical entity like this compound against RVFV would typically involve a series of in vitro and in vivo studies to determine its efficacy, potency, and mechanism of action.

In Vitro Antiviral Activity and Cytotoxicity

The initial assessment of an antiviral compound involves determining its ability to inhibit viral replication in cell culture and assessing its toxicity to the host cells.

Table 1: In Vitro Efficacy and Cytotoxicity of a Hypothetical Antiviral Compound

ParameterDescriptionExample Value
EC50 50% Effective ConcentrationThe concentration of the compound that inhibits 50% of viral replication.
CC50 50% Cytotoxic ConcentrationThe concentration of the compound that causes a 50% reduction in cell viability.
SI Selectivity Index (CC50/EC50)A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for the virus.

Experimental Protocol: Antiviral and Cytotoxicity Assays

This protocol outlines a general method for determining the EC50 and CC50 of a test compound.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • Rift Valley fever virus (e.g., MP-12 vaccine strain for BSL-2 work or a wild-type strain in a BSL-3/4 facility)[4]

  • Test compound (e.g., this compound)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Reagents for quantifying cell viability (e.g., MTT, MTS, or CellTiter-Glo®)

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay or focus-forming assay for infectious virus)

Procedure:

  • Cytotoxicity Assay (CC50 Determination):

    • Seed Vero E6 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT assay).

    • Calculate the CC50 value from the dose-response curve.

  • Antiviral Assay (EC50 Determination):

    • Seed Vero E6 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours).

    • Infect the cells with RVFV at a known multiplicity of infection (MOI).

    • After the virus adsorption period, remove the inoculum and add fresh medium containing the respective compound concentrations.

    • Incubate for 24-72 hours.

    • Quantify the extent of viral replication. This can be done by:

      • RT-qPCR: Measure the levels of viral RNA in the cell lysate or supernatant.

      • Plaque Assay/Focus-Forming Assay: Determine the titer of infectious virus particles in the supernatant.

      • Reporter Virus: If using a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein), measure the reporter signal.

    • Calculate the EC50 value from the dose-response curve.

dot

Caption: Workflow for in vitro evaluation of a novel antiviral compound.

Mechanism of Action Studies

Understanding how a compound inhibits viral replication is crucial for its further development. Mechanism of action studies can help identify the specific viral or host target of the compound.

Table 2: Potential Mechanisms of Action for an Anti-RVFV Compound

Mechanism of ActionExperimental ApproachExpected Outcome
Inhibition of Viral Entry Time-of-addition assay, viral attachment and fusion assays.The compound is only effective when added before or during viral infection.
Inhibition of Viral RNA Synthesis Minigenome assay, in vitro polymerase assay, RT-qPCR of viral RNA species.Reduced levels of viral RNA when the compound is added post-entry.
Targeting Host Factors Kinase inhibitor screens, proteomics, transcriptomics.Identification of host pathways modulated by the compound that are essential for viral replication.

Experimental Protocol: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Procedure:

  • Seed cells in a multi-well plate.

  • Add the compound at a concentration several-fold higher than its EC50 at different time points relative to infection:

    • Pre-treatment: Add compound before infection and remove it prior to adding the virus.

    • Co-treatment: Add compound at the same time as the virus.

    • Post-treatment: Add compound at various time points after infection (e.g., 1, 2, 4, 6 hours post-infection).

  • At the end of the experiment (e.g., 24 hours post-infection), quantify viral yield (e.g., by plaque assay or RT-qPCR).

  • Analyze the results to determine the time window in which the compound is most effective.

dot

Time_of_Addition cluster_pre Pre-treatment cluster_co Co-treatment cluster_post Post-treatment Viral Infection Viral Infection Add Compound at different times Add Compound at different times Viral Infection->Add Compound at different times Quantify Viral Yield Quantify Viral Yield Add Compound Add Compound Remove Compound Remove Compound Add Compound->Remove Compound Remove Compound->Viral Infection Add Compound & Virus Add Compound & Virus Incubate Incubate Add Compound & Virus->Incubate Add Compound at different times->Incubate

Caption: Schematic of a time-of-addition experiment.

RVFV and Host Signaling Pathways

RVFV infection significantly alters host cell signaling pathways to promote its replication and evade the host immune response.[11][12] A novel antiviral compound could potentially act by modulating these pathways.

RVFV infection has been shown to activate the MAPK signaling pathways (p38, JNK, and ERK).[11][12] Activation of p38 appears to be part of the host's protective response, while ERK activation is beneficial for viral replication.[12] The virus also modulates pathways related to apoptosis and cell survival, such as the AKT and NF-κB pathways.[11][12] Furthermore, the viral non-structural protein NSs is a major virulence factor that can interfere with the host's innate immune response by inhibiting transcription and the interferon pathway.[1][7] The NSs protein has also been shown to interact with STAT3, promoting cell survival.[6]

dot

RVFV_Signaling cluster_mapk MAPK Pathway cluster_survival Cell Survival/Apoptosis cluster_immune Innate Immune Evasion RVFV RVFV Infection p38 p38 RVFV->p38 JNK JNK RVFV->JNK ERK ERK RVFV->ERK AKT AKT (downregulated) RVFV->AKT NFkB NF-κB (activated) RVFV->NFkB NSs NSs Protein RVFV->NSs STAT3 STAT3 (activated) NSs->STAT3 TFIIH TFIIH NSs->TFIIH inhibits Interferon Interferon Response TFIIH->Interferon ...

Caption: Key host signaling pathways modulated by RVFV infection.

Conclusion

The development of effective antiviral therapies for Rift Valley fever is a critical unmet need. The systematic evaluation of novel compounds, such as a hypothetical this compound, using the protocols and approaches outlined in these application notes, is essential for advancing the discovery of new treatments. A thorough understanding of a compound's in vitro efficacy, mechanism of action, and its effects on host signaling pathways will provide a solid foundation for its further preclinical and clinical development. Researchers are advised to perform experiments involving live RVFV in appropriate biosafety level facilities.

References

Application Notes and Protocols for R-10015 in Venezuelan Equine Encephalitis Virus (VEEV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venezuelan equine encephalitis virus (VEEV) is an alphavirus transmitted by mosquitoes that can cause severe and potentially lethal encephalitis in both humans and equines. Currently, there are no FDA-approved antiviral therapies for VEEV infection, highlighting the urgent need for the development of effective countermeasures. R-10015, a small molecule inhibitor of LIM domain kinase 1 (LIMK1), has emerged as a promising candidate with antiviral activity against VEEV. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation in VEEV research.

LIMK1 is a host cell kinase that plays a critical role in regulating the dynamics of the actin cytoskeleton. Many viruses, including VEEV, are known to hijack the host's actin network to facilitate various stages of their replication cycle, such as entry, intracellular trafficking, and egress. By inhibiting LIMK1, this compound disrupts these essential processes, thereby impeding viral propagation.[1][2]

Quantitative Data Summary

The antiviral activity of this compound against VEEV has been demonstrated in cell-based assays. The following table summarizes the key quantitative data from these studies.

Parameter Virus Strain Cell Line Value Reference
IC50 VEEV-Luc (TC-83)Vero~5 µM[3]
Viral Titer Reduction VEEV (TrD)Not Specified2-log reduction[3]
Compound Concentration for Titer Reduction VEEV (TrD)Not Specified50 µM[3]

Signaling Pathway

The proposed mechanism of action for this compound against VEEV involves the inhibition of the host cell LIMK1 signaling pathway. VEEV infection is thought to activate signaling cascades that lead to the activation of LIMK1. Activated LIMK1 then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments, a state that is conducive to the viral life cycle. This compound, by inhibiting LIMK1, prevents the phosphorylation of cofilin, leading to increased actin dynamics and a disruption of the cellular environment required for efficient viral replication.

VEEV_R10015_Pathway Mechanism of this compound Action in VEEV Infection VEEV VEEV Infection HostSignal Host Cell Signaling (e.g., Rho GTPases) VEEV->HostSignal LIMK1 LIMK1 HostSignal->LIMK1 Activates Cofilin_P Phosphorylated Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Actin_Stab Actin Filament Stabilization Cofilin_P->Actin_Stab Viral_Rep Enhanced Viral Replication Actin_Stab->Viral_Rep R10015 This compound R10015->LIMK1 Inhibits Actin_Dyn Actin Dynamics Cofilin->Actin_Dyn Promotes Inhibit_Rep Inhibition of Viral Replication Actin_Dyn->Inhibit_Rep

Caption: Signaling pathway of this compound antiviral activity against VEEV.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound against VEEV. These protocols are based on standard virological assays and can be adapted for specific research needs.

Cytotoxicity Assay

Objective: To determine the cytotoxic concentration (CC50) of this compound in the cell line used for antiviral assays.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the growth medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells in triplicate.

  • Incubate the plate at 37°C with 5% CO2 for 48 hours (or a duration matching the antiviral assay).

  • After incubation, bring the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

VEEV-Luciferase Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a luciferase-expressing VEEV strain.

Materials:

  • Vero cells

  • DMEM with 10% FBS and 2% FBS

  • VEEV-TC83-luciferase reporter virus

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the growth medium and add 50 µL of the this compound dilutions to the cells.

  • Incubate the plate for 1 hour at 37°C.

  • Infect the cells with VEEV-TC83-luciferase at a multiplicity of infection (MOI) of 0.1 in 50 µL of DMEM with 2% FBS.

  • Incubate the plate for 24 hours at 37°C.

  • Perform the luciferase assay according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log of the this compound concentration.

Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the reduction in VEEV titer in the presence of this compound.

Materials:

  • Vero cells

  • DMEM with 10% FBS and 2% FBS

  • VEEV Trinidad Donkey (TrD) strain

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Agarose (B213101) overlay (e.g., 2x MEM with 4% FBS and 1.2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed Vero cells in 6-well plates and grow to confluency.

  • Prepare dilutions of VEEV TrD to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Prepare different concentrations of this compound (e.g., 50 µM, 25 µM, 12.5 µM) in DMEM with 2% FBS. Include a vehicle control.

  • Pre-treat the confluent cell monolayers with the this compound dilutions or vehicle control for 1 hour at 37°C.

  • Remove the treatment and infect the cells with the diluted VEEV TrD for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • After the incubation, remove the virus inoculum and overlay the cells with 2 mL of agarose overlay containing the respective concentrations of this compound or vehicle control.

  • Allow the overlay to solidify at room temperature and then incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin for at least 4 hours.

  • Remove the agarose plugs and stain the cells with crystal violet solution for 10-15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for evaluating the antiviral efficacy of this compound against VEEV.

VEEV_R10015_Workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero cells) Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity Luciferase_Assay VEEV-Luciferase Assay (IC50 Determination) Cell_Culture->Luciferase_Assay PRNT Plaque Reduction Assay (Viral Titer Reduction) Cell_Culture->PRNT Compound_Prep This compound Preparation (Stock and Dilutions) Compound_Prep->Cytotoxicity Compound_Prep->Luciferase_Assay Compound_Prep->PRNT Virus_Prep VEEV Stock Preparation (Luc-reporter and Wild-type) Virus_Prep->Luciferase_Assay Virus_Prep->PRNT Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Luciferase_Assay->Data_Analysis PRNT->Data_Analysis Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Data_Analysis->Selectivity_Index

Caption: Workflow for evaluating this compound against VEEV.

References

Application Notes and Protocols for R-10015 Inhibition of Herpes Simplex Virus 1 (HSV-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus 1 (HSV-1) is a prevalent pathogen, causing a range of diseases from orolabial herpes to more severe conditions like keratitis and encephalitis. The emergence of resistance to current antiviral therapies necessitates the exploration of novel inhibitory compounds. R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK), has been identified as a broad-spectrum antiviral agent with activity against several viruses, including HSV-1[1][2][3][4]. These application notes provide an overview of this compound and standardized protocols to evaluate its inhibitory effects on HSV-1 replication.

This compound exerts its antiviral effect by targeting the host cell's actin cytoskeleton dynamics, a crucial component for the lifecycle of many viruses. By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, a key regulator of actin filament turnover. This disruption of actin dynamics is thought to interfere with essential viral processes such as entry, intracellular trafficking, and egress. The IC50 of this compound for human LIMK1 is 38 nM[1].

Note: Specific quantitative data on the inhibition of HSV-1 by this compound, such as IC50 or EC50 values, are not available in the currently accessible public literature. The following protocols are provided as standard methods for determining the antiviral efficacy and cytotoxicity of compounds like this compound against HSV-1.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Antiviral Activity of this compound against HSV-1

Assay TypeVirus StrainCell LineIC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/IC50)
Plaque Reduction Assaye.g., KOS, FVeroData to be determinedData to be determinedData to be determined
Viral Yield Reduction Assaye.g., KOS, FVeroData to be determinedData to be determinedData to be determined

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)CC50 (µM)
Veroe.g., MTT, LDH48, 72Data to be determined
HFF-1e.g., MTT, LDH48, 72Data to be determined

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus 1 (e.g., KOS or F strain)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose (B11928114) overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Virus Infection: When cells are confluent, aspirate the growth medium. Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound or vehicle control to the respective wells.

  • Overlay: Add an equal volume of 2% methylcellulose overlay medium to each well and gently mix.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay medium and wash the cells with PBS. Fix the cells with methanol (B129727) for 10 minutes and then stain with 0.5% crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

This assay measures the effect of the compound on the total amount of infectious virus produced.

Materials:

  • Same as for Plaque Reduction Assay

Protocol:

  • Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.

  • Compound Treatment: After viral adsorption, remove the inoculum, wash with PBS, and add the serial dilutions of this compound or vehicle control in DMEM with 2% FBS.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Virus Harvest: After incubation, subject the cells and supernatant to three cycles of freezing and thawing to release intracellular virus particles.

  • Virus Titer Determination: Clarify the lysate by centrifugation. Determine the virus titer in the lysate from each well by performing a standard plaque assay on fresh Vero cell monolayers.

  • Data Analysis: Calculate the reduction in viral yield for each concentration of this compound compared to the vehicle control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that reduces the viability of uninfected cells by 50% (CC50).

Materials:

  • Vero cells (or other relevant cell line)

  • This compound (stock solution in DMSO)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells, including a vehicle control (DMSO) and a cell-only control (no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Vero Cells Infection Infect Cells with HSV-1 Cell_Seeding->Infection Compound_Dilution Prepare this compound Dilutions Treatment Treat with this compound Compound_Dilution->Treatment Cytotoxicity Cytotoxicity Assay Compound_Dilution->Cytotoxicity Virus_Stock Prepare HSV-1 Stock Virus_Stock->Infection Infection->Treatment PRA Plaque Reduction Assay Treatment->PRA VYRA Viral Yield Reduction Assay Treatment->VYRA IC50 Determine IC50/EC50 PRA->IC50 VYRA->IC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index IC50->SI CC50->SI

Caption: Workflow for evaluating the anti-HSV-1 activity of this compound.

Mechanism_of_Action R10015 This compound LIMK LIMK R10015->LIMK inhibits Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin dephosphorylation Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics regulates Viral_Processes Viral Replication (Entry, Trafficking, Egress) Actin_Dynamics->Viral_Processes required for

References

Application Notes and Protocols for R-10015 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK), playing a crucial role in the regulation of actin cytoskeleton dynamics. By binding to the ATP-binding pocket of LIMK1 with an IC50 of 38 nM, this compound effectively inhibits the phosphorylation of cofilin. This mechanism disrupts the actin polymerization process, which is a critical step for various cellular functions and is implicated in the pathogenesis of several diseases. Consequently, this compound has emerged as a promising candidate for therapeutic intervention in oncology, neurology, and infectious diseases, particularly as a broad-spectrum antiviral agent.

These application notes provide a comprehensive overview of the available in vivo data for this compound and structurally related LIMK inhibitors, offering detailed protocols and dosage guidelines for preclinical animal studies.

Data Presentation: In Vivo Dosage of this compound and Related LIMK Inhibitors

The following table summarizes the quantitative data from in vivo studies involving this compound and other relevant LIMK inhibitors. This information is intended to guide dose selection and administration strategies in preclinical research.

CompoundAnimal ModelApplicationDosageAdministration RouteVehicleObservations
This compound MouseAntiviral (General Toxicity)10 mg/kgIntraperitoneal (i.p.)DMSODaily administration for 7 days showed no signs of toxicity.
T56-LIMKi Nude Mouse (Panc-1 Xenograft)Pancreatic Cancer30 mg/kg and 60 mg/kgOral Gavage0.5% Carboxymethylcellulose (CMC)Daily administration led to a dose-dependent decrease in tumor volume. No toxicity was observed at doses up to 100 mg/kg.[1][2][3][4][5]
T56-LIMKi CD-1 MouseStroke (Photothrombotic Stroke Model)30 mg/kgOral GavageNot specifiedDaily administration for 5 days reduced infarction volume.[1][2]
BMS3 Balb/c or NSG Mouse (4T1.2 Xenograft)Breast Cancer20 mg/kgIntraperitoneal (i.p.)10% DMSO / 0.5% Saline SolutionDaily administration for 30 days. The compound was still detectable in plasma 24 hours after injection.[1]

Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound exerts its effects. By inhibiting LIMK, this compound prevents the phosphorylation and subsequent inactivation of cofilin, leading to increased actin dynamics. This disruption of the actin cytoskeleton interferes with viral entry, intracellular transport, and budding.

LIMK_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Viral_Entry Viral Entry / Budding Actin_Dynamics Actin Cytoskeleton Dynamics Viral_Entry->Actin_Dynamics requires Cofilin Cofilin (Active) Actin_Dynamics->Cofilin regulated by LIMK LIMK Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Cofilin_P->Cofilin dephosphorylation Cofilin->Cofilin_P phosphorylation R10015 This compound R10015->LIMK inhibits

Caption: LIMK Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vivo Antiviral Efficacy and Toxicity Study in Mice

This protocol is designed to assess the antiviral efficacy and potential toxicity of this compound in a mouse model of viral infection.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, 0.5% CMC in saline)

  • Specific pathogen-free mice (strain to be selected based on the viral model)

  • Appropriate virus for infection

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • This compound Formulation:

    • For intraperitoneal (i.p.) injection, dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the final concentration. Ensure the final DMSO concentration is non-toxic (typically <10%).

    • For oral gavage, suspend this compound in a vehicle such as 0.5% CMC in sterile water.

  • Animal Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Infection: Infect mice with the selected virus according to the established protocol for that specific viral model.

  • This compound Administration:

    • Intraperitoneal Injection: Administer the prepared this compound solution via i.p. injection at the desired dosage (e.g., 10 mg/kg).

    • Oral Gavage: Administer the this compound suspension using an appropriate-sized gavage needle.

  • Monitoring:

    • Record body weight and observe clinical signs of toxicity daily.

    • Monitor viral load through appropriate methods (e.g., qPCR of blood or tissue samples) at predetermined time points.

    • In cancer models, measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histopathology, viral titer, biomarker analysis).

Pancreatic Cancer Xenograft Model in Nude Mice

This protocol outlines the use of a LIMK inhibitor in a subcutaneous pancreatic cancer xenograft model, based on studies with the related compound T56-LIMKi.[3][4][5]

Materials:

  • LIMK inhibitor (e.g., T56-LIMKi or this compound)

  • Panc-1 human pancreatic cancer cells

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel

  • Vehicle (0.5% CMC)

  • Oral gavage needles

Procedure:

  • Cell Preparation: Culture Panc-1 cells and harvest them during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 Panc-1 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the LIMK inhibitor (e.g., 30 or 60 mg/kg) or vehicle daily via oral gavage.[1][2][3][4][5]

  • Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor animal body weight and overall health.

  • Tissue Harvest: At the study endpoint, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot for p-cofilin, histopathology).

Experimental Workflow Diagram

The following diagram provides a logical workflow for a typical in vivo study investigating the efficacy of this compound.

Experimental_Workflow Start Animal_Model Animal Model Selection (e.g., Mouse, Rat) Start->Animal_Model Drug_Prep This compound Formulation (Vehicle Selection) Animal_Model->Drug_Prep Grouping Randomization into Treatment Groups Drug_Prep->Grouping Treatment Drug Administration (i.p. or Oral Gavage) Grouping->Treatment Monitoring In-life Monitoring (Weight, Clinical Signs, Tumor Size) Treatment->Monitoring Endpoint Endpoint Data Collection (Tissue Harvest, Blood Sampling) Monitoring->Endpoint Analysis Data Analysis (Statistics, Biomarkers) Endpoint->Analysis End Analysis->End

Caption: General Experimental Workflow for In Vivo Studies.

References

Measuring R-10015 Efficacy in Cofilin Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cofilin is a ubiquitous actin-binding protein essential for regulating the dynamics of the actin cytoskeleton, a key process in cell motility, morphogenesis, and division.[1] The activity of cofilin is tightly controlled by phosphorylation, primarily at the serine-3 residue. Phosphorylation inactivates cofilin, preventing it from severing actin filaments and leading to their stabilization and accumulation.[1] LIM domain kinases (LIMK) are the primary kinases responsible for cofilin phosphorylation.[1][2] The signaling cascade leading to LIMK activation often involves Rho family GTPases such as Rac, Rho, and Cdc42.[2][3][4]

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK), with a reported half-maximal inhibitory concentration (IC50) of 38 nM for human LIMK1.[5] It functions by competing with ATP in the kinase's binding pocket.[5] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, thereby maintaining its actin-depolymerizing activity. This application note provides detailed protocols for assessing the efficacy of this compound in inhibiting cofilin phosphorylation in both cellular and in vitro systems.

Signaling Pathway of Cofilin Phosphorylation

The phosphorylation of cofilin is a key regulatory node in actin dynamics, controlled by a well-defined signaling pathway. Upstream signals activate Rho GTPases, which in turn activate downstream kinases that converge on LIMK. Activated LIMK then phosphorylates cofilin at Serine 3, inhibiting its activity.

Cofilin_Phosphorylation_Pathway cluster_upstream Upstream Signals cluster_rho Rho GTPases cluster_pak_rock Downstream Kinases cluster_limk LIM Kinase cluster_cofilin Cofilin Regulation cluster_actin Actin Dynamics Growth Factors Growth Factors Rac Rac Growth Factors->Rac Chemokines Chemokines Rho Rho Chemokines->Rho PAK p21-activated kinases (PAK) Rac->PAK ROCK Rho-associated kinase (ROCK) Rho->ROCK Cdc42 Cdc42 Cdc42->PAK LIMK LIMK PAK->LIMK ROCK->LIMK Cofilin_inactive p-Cofilin (Ser3) (Inactive) LIMK->Cofilin_inactive Phosphorylation Cofilin_active Cofilin (Active) Actin_depolymerization Actin Filament Depolymerization Cofilin_active->Actin_depolymerization Actin_stabilization Actin Filament Stabilization Cofilin_inactive->Actin_stabilization R10015 This compound R10015->LIMK Inhibition In_Vitro_Assay_Workflow prep Prepare Reagents (this compound serial dilution, LIMK1, Substrate, ATP) plate Plate Inhibitor Add this compound dilutions and DMSO controls to 384-well plate. prep->plate add_enzyme Add Enzyme/Substrate Mix Add LIMK1 and cofilin substrate to all wells. plate->add_enzyme start_reaction Initiate Reaction Add ATP to all wells. add_enzyme->start_reaction incubate Incubate Room temperature for 60 minutes. start_reaction->incubate stop_reaction Stop Reaction & Detect ADP Add ADP-Glo™ Reagent. incubate->stop_reaction incubate2 Incubate Room temperature for 40 minutes. stop_reaction->incubate2 detect_signal Generate Luminescence Add Kinase Detection Reagent. incubate2->detect_signal read_plate Read Luminescence Measure signal with a plate reader. detect_signal->read_plate analyze Data Analysis Normalize data and calculate IC50. read_plate->analyze Western_Blot_Workflow cell_culture Cell Culture & Treatment Plate cells and treat with various concentrations of this compound. lysis Cell Lysis Harvest cells and prepare protein lysates. cell_culture->lysis quantification Protein Quantification Determine protein concentration using BCA assay. lysis->quantification sds_page SDS-PAGE Separate proteins by size. quantification->sds_page transfer Western Transfer Transfer proteins to a PVDF membrane. sds_page->transfer blocking Blocking Block non-specific binding sites on the membrane. transfer->blocking primary_ab Primary Antibody Incubation Incubate with anti-p-Cofilin, anti-Cofilin, or anti-GAPDH antibodies. blocking->primary_ab secondary_ab Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. primary_ab->secondary_ab detection Detection Add ECL substrate and image the blot. secondary_ab->detection analysis Densitometry Analysis Quantify band intensity and normalize p-Cofilin to total Cofilin and loading control. detection->analysis

References

Troubleshooting & Optimization

Troubleshooting R-10015 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel SignalKin-1 inhibitor, R-10015.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO at concentrations up to 100 mM. For in vivo studies, a formulation of 5% DMSO in a vehicle of 40% PEG300, 5% Tween 80, and 50% saline is recommended, though this may require optimization depending on the animal model and route of administration.

Q2: I observed precipitation of this compound when diluting my DMSO stock solution into aqueous media. What should I do?

Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic small molecules. To mitigate this, it is advisable to make intermediate dilutions in a co-solvent or use a serum-containing medium which can aid solubility. Additionally, vortexing the solution during dilution and warming the media to 37°C can help keep the compound in solution. It is also crucial to not exceed the maximum recommended final concentration in your experimental medium.

Q3: What is the stability of this compound in different conditions?

This compound is stable as a lyophilized powder at -20°C for up to one year. DMSO stock solutions are stable for at least 6 months when stored at -20°C. In aqueous media at 37°C, this compound has a half-life of approximately 24 hours. It is recommended to prepare fresh dilutions in media for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays

If you are observing a lack of expected biological activity with this compound in your cell-based assays, consider the following troubleshooting steps.

Troubleshooting Workflow

A Start: No/Low Activity B Verify Stock Solution Concentration & Integrity A->B B->A Incorrect? Remake Stock C Assess Solubility in Media B->C Concentration OK? C->B Precipitation? Adjust Dilution D Check for Compound Degradation C->D Soluble? D->C Degraded? Use Fresh Stock E Evaluate Cell Health & Density D->E Stable? E->D Issues? Check Culture F Optimize Incubation Time & Concentration E->F Cells Healthy? F->E Suboptimal? Adjust Protocol G End: Consistent Activity F->G Optimized?

Figure 1: Troubleshooting workflow for inconsistent this compound activity.

Detailed Steps:

  • Verify Stock Solution: Confirm the concentration of your DMSO stock solution using spectrophotometry or HPLC. Ensure it has been stored correctly at -20°C and has not undergone excessive freeze-thaw cycles.

  • Assess Solubility in Media: After diluting this compound into your cell culture medium, visually inspect for any signs of precipitation. You can also centrifuge a sample and analyze the supernatant for compound concentration via HPLC.

  • Check for Compound Degradation: The stability of this compound in aqueous media can be time and temperature-dependent. Consider preparing fresh dilutions immediately before use.

  • Evaluate Cell Health and Density: Ensure that your cells are healthy and plated at the correct density. High cell densities can sometimes lead to increased metabolism of the compound.

  • Optimize Incubation Time and Concentration: It may be necessary to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and endpoint.

Issue 2: this compound Precipitation in Media

The solubility of this compound in aqueous solutions is limited. The following table summarizes its solubility in common media supplements.

Media ComponentEffect on this compound SolubilityRecommended Concentration
Fetal Bovine Serum (FBS)Increases solubility10% or higher
Bovine Serum Albumin (BSA)Increases solubility1-2%
Cyclodextrins (e.g., HP-β-CD)Significantly increases solubility1-5 mM

Experimental Protocol: Assessing this compound Solubility in Media

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions of the this compound stock solution into your desired cell culture medium (e.g., DMEM, RPMI-1640) with varying concentrations of a solubilizing agent (e.g., FBS, BSA).

  • Incubate the solutions at 37°C for 1 hour.

  • Visually inspect each solution for any signs of precipitation.

  • For a quantitative assessment, centrifuge the samples at 14,000 rpm for 10 minutes.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.

Signaling Pathway

This compound is a potent and selective inhibitor of the hypothetical SignalKin-1 kinase, which plays a crucial role in the "Pro-Growth Signaling Pathway".

cluster_0 Cell Membrane Receptor Growth Factor Receptor SignalKin1 SignalKin-1 Receptor->SignalKin1 Activates DownstreamKinase Downstream Kinase SignalKin1->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates CellGrowth Cell Growth & Proliferation TranscriptionFactor->CellGrowth Promotes R10015 This compound R10015->SignalKin1 Inhibits

Figure 2: this compound inhibits the Pro-Growth Signaling Pathway.

Technical Support Center: Optimizing R-10015 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing R-10015 in antiviral assays. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of LIM domain kinase (LIMK), with a reported IC50 of 38 nM for human LIMK1. It functions as a broad-spectrum antiviral agent by binding to the ATP-binding pocket of LIMK.[1] This inhibition prevents the phosphorylation of cofilin, an actin-depolymerizing factor. The subsequent effects on the actin cytoskeleton interfere with various stages of the viral life cycle, including DNA synthesis, nuclear migration, and virion release for viruses like HIV-1.[1]

Q2: Against which viruses has this compound shown activity?

This compound has demonstrated antiviral activity against a range of viruses, including:

  • Human Immunodeficiency Virus (HIV)[1]

  • Zaire ebolavirus (EBOV)[1]

  • Rift Valley Fever Virus (RVFV)[1]

  • Venezuelan Equine Encephalitis Virus (VEEV)[1]

  • Herpes Simplex Virus 1 (HSV-1)[1]

Q3: What is a good starting concentration for this compound in an antiviral assay?

The optimal concentration of this compound will vary depending on the virus, cell line, and assay format. Based on published data, a good starting point for dose-response experiments would be in the low micromolar range. For example, IC50 values of approximately 12.5 µM for RVFV and 5 µM for VEEV have been reported. A concentration of 100 µM has been used to effectively inhibit cofilin phosphorylation in CEM-SS T cells.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: Is this compound cytotoxic?

Q5: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, it is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5%, with 0.1% being a widely accepted safe level. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Data Presentation

Table 1: Summary of this compound In Vitro Efficacy and Other Relevant Concentrations

ParameterValueTargetCell Line/SystemNotes
Biochemical IC50 38 nMHuman LIMK1Cell-free assayIndicates high potency against the target enzyme.
Effective Conc. 100 µMCofilin PhosphorylationCEM-SS T cellsConcentration shown to inhibit the downstream target of LIMK.[1]
Antiviral EC50 ~12.5 µMRift Valley Fever Virus (RVFV)Not specifiedEffective concentration for 50% inhibition of viral replication.
Antiviral EC50 ~5 µMVenezuelan Equine Encephalitis Virus (VEEV)Not specifiedEffective concentration for 50% inhibition of viral replication.
CC50 (Estimated) >50 µMNot ApplicableVariousNote: This is an estimated value. It is imperative to experimentally determine the CC50 in your specific cell line.
Selectivity Index (SI) >4 (for RVFV)RVFVNot specifiedCalculated as CC50/EC50. A higher SI indicates greater antiviral specificity.
Selectivity Index (SI) >10 (for VEEV)VEEVNot specifiedCalculated as CC50/EC50. A higher SI indicates greater antiviral specificity.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound in a chosen cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., Vero, CEM-SS)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with your cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The concentration range should be broad enough to induce a full range of cytotoxic effects (e.g., from 0.1 µM to 200 µM). Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a cell-only control (medium without compound or DMSO).

  • Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of your planned antiviral assay (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50)

This protocol is for determining the effective concentration of this compound that inhibits viral plaque formation by 50%.

Materials:

  • This compound stock solution (in DMSO)

  • Susceptible host cell line

  • Virus stock of known titer

  • 6-well or 12-well plates

  • Complete cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (serum-free or low-serum medium). Prepare dilutions of the virus stock in the same medium.

  • Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions in the overlay medium to the respective wells. Include a virus control (overlay medium with vehicle) and a cell control (overlay medium without virus or compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of plaque reduction against the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Mandatory Visualization

LIMK_Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor Binds LIMK LIMK Receptor->LIMK Activates Signaling Coreceptor Coreceptor Coreceptor->LIMK Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylates R_10015 This compound R_10015->LIMK Inhibits Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylates Actin_Dynamics Actin Dynamics Disrupted Cofilin->Actin_Dynamics Regulates Viral_Replication Viral Replication Blocked Actin_Dynamics->Viral_Replication Required for

Caption: LIMK signaling pathway in viral infection and inhibition by this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Data Analysis A1 Seed Cells (96-well) A2 Prepare this compound Serial Dilutions A1->A2 A3 Treat Cells A2->A3 A4 Incubate (e.g., 48-72h) A3->A4 A5 Add MTT Reagent A4->A5 A6 Read Absorbance A5->A6 A7 Calculate CC50 A6->A7 C1 Determine Selectivity Index (SI = CC50 / EC50) A7->C1 B1 Seed Cells (e.g., 12-well) B2 Infect with Virus B1->B2 B3 Treat with this compound in Overlay B2->B3 B4 Incubate (Plaque Formation) B3->B4 B5 Fix and Stain Plaques B4->B5 B6 Count Plaques B5->B6 B7 Calculate EC50 B6->B7 B7->C1

Caption: Workflow for determining CC50 and EC50 of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in replicate wells (Cytotoxicity or Antiviral Assay) 1. Pipetting errors: Inaccurate pipetting of cells, compound, or virus. 2. Uneven cell seeding: Cells are not evenly distributed in the wells. 3. Edge effects: Evaporation from the outer wells of the plate.1. Use calibrated pipettes and ensure proper technique. 2. Gently rock the plate after seeding to ensure an even monolayer. 3. Fill the outer wells with sterile PBS or medium to minimize evaporation from experimental wells.
No antiviral effect observed 1. Suboptimal this compound concentration: The concentrations tested are too low. 2. Compound instability: this compound may be degrading in the culture medium. 3. Incorrect assay timing: The assay endpoint is too early or too late to observe an effect.1. Test a broader and higher range of concentrations. 2. Prepare fresh dilutions of this compound for each experiment. 3. Optimize the incubation time for your specific virus and cell line.
High background cytotoxicity in vehicle control 1. DMSO toxicity: The final concentration of DMSO is too high for the cells. 2. Poor cell health: The cells used for the assay are not healthy.1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). 2. Use cells that are in the logarithmic growth phase and have high viability.
Observed antiviral effect is likely due to cytotoxicity 1. Overlapping EC50 and CC50 values: The effective antiviral concentration is also causing significant cell death.1. Calculate the Selectivity Index (SI = CC50/EC50). A low SI (e.g., <10) suggests that the antiviral activity may be due to general cytotoxicity.
Inconsistent plaque formation 1. Incorrect virus titer: The virus dilution used is not optimal for plaque formation. 2. Cell monolayer is not confluent: Gaps in the cell layer prevent clear plaque formation. 3. Overlay is too viscous or not solid enough: This can inhibit or allow for excessive viral spread.1. Re-titer your virus stock to ensure an accurate MOI. 2. Optimize cell seeding density and allow sufficient time for a confluent monolayer to form. 3. Adjust the concentration of methylcellulose or agarose (B213101) in the overlay medium.

References

R-10015 off-target effects and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for off-target effects and to offer strategies for their identification and mitigation during your experiments.

While this compound is described as a selective inhibitor of LIMK1 with an IC50 of 38 nM, it is crucial for researchers to be aware of the potential for off-target activities, as with any small molecule inhibitor.[1] This guide provides a framework for understanding, identifying, and addressing potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects are unintended interactions of a drug or compound, in this case, this compound, with proteins other than its intended target (LIMK1). These interactions can lead to unexpected biological responses, confounding experimental results and potentially leading to toxicity. For a kinase inhibitor like this compound, which binds to the highly conserved ATP-binding pocket, there is a possibility of cross-reactivity with other kinases that share structural similarities in this region.

Q2: Is there a published kinome scan or broad selectivity profile for this compound?

A2: Currently, there is no publicly available comprehensive kinase selectivity profile (e.g., KINOMEscan) for this compound in the primary literature that first described the compound. The initial studies highlight its potent and selective inhibition of LIMK1, but a broad panel screening against a large number of kinases has not been published.[2][3] Therefore, researchers should proceed with the understanding that the full off-target profile is not yet characterized.

Q3: What are the known on-target effects of this compound?

A3: this compound is a potent and selective inhibitor of LIM domain kinase (LIMK1) with an IC50 of 38 nM.[1][4] It acts as a broad-spectrum antiviral compound, for instance against HIV infection.[1][4] The primary on-target effect of this compound is the inhibition of LIMK1, which in turn prevents the phosphorylation of its substrate, cofilin. This leads to an increase in the active, dephosphorylated form of cofilin, a key regulator of actin dynamics. The known downstream cellular effects include alterations in the actin cytoskeleton, which can impact processes such as cell motility, morphology, and viral replication.[2] In the context of HIV-1, this compound has been shown to inhibit viral DNA synthesis, nuclear migration, and virion release.[1][2]

Q4: Without a known off-target profile, how can I be confident in my experimental results using this compound?

A4: Confidence in your results can be increased by employing a multi-pronged approach:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of cofilin phosphorylation) to minimize potential off-target engagement.

  • Use structurally distinct LIMK inhibitors: As a control, use another LIMK inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to LIMK inhibition and not an off-target effect specific to the this compound chemical structure.

  • Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of LIMK1 to see if it reverses the observed phenotype.

  • Phenotypic validation: Corroborate your findings using non-pharmacological methods, such as siRNA or shRNA-mediated knockdown of LIMK1.

Troubleshooting Guide

This guide is intended to help researchers identify potential off-target effects when unexpected experimental outcomes are observed.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity or Reduced Viability at Low Concentrations This compound may be inhibiting a kinase essential for cell survival.1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Compare the toxicity profile with that of other, structurally unrelated LIMK inhibitors. 3. If available, use a broad-spectrum kinase inhibitor rescue screen to identify potential off-target kinase families.
Phenotype Does Not Match LIMK1 Knockdown/Knockout The observed phenotype may be due to inhibition of a kinase other than LIMK1, or a combination of on- and off-target effects.1. Directly compare the phenotype induced by this compound with that of LIMK1 siRNA/shRNA in the same cell line and under the same conditions. 2. Measure the phosphorylation of cofilin at the effective concentration of this compound to confirm on-target engagement.
Inconsistent Results Across Different Cell Lines Cell lines may have varying expression levels of off-target proteins, leading to differential sensitivity to this compound.1. Characterize the expression levels of LIMK1 and potential off-target kinases (if hypothesized) in the cell lines being used. 2. Perform a dose-response curve for the on-target effect in each cell line to establish the appropriate working concentration.
Activation of an Unexpected Signaling Pathway This compound could be activating or inhibiting an upstream kinase in a different pathway.1. Use phospho-proteomic arrays or western blotting for key signaling nodes (e.g., p-ERK, p-Akt, p-STAT3) to identify unexpectedly modulated pathways. 2. If a pathway is identified, use more specific inhibitors for that pathway to see if the phenotype is replicated.

Experimental Protocols

For researchers who wish to proactively assess the selectivity of this compound in their system, the following are generalized protocols for common off-target screening methods.

Protocol 1: In Vitro Kinase Profiling (e.g., KINOMEscan®)

This type of assay provides a broad assessment of the binding affinity of this compound against a large panel of purified kinases.

Objective: To determine the dissociation constants (Kd) of this compound for a wide range of human kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to beads that are coated with an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Experimental Procedure (as performed by a service provider like Eurofins Discovery):

    • This compound is serially diluted and incubated with a panel of over 450 human kinases.

    • The binding interactions are measured, and the results are reported as percent of control (DMSO).

    • For significant "hits," a Kd value is determined by measuring the amount of kinase captured as a function of the this compound concentration.

  • Data Interpretation: The results will be a list of kinases that this compound binds to and their corresponding Kd values. A smaller Kd value indicates a stronger binding affinity. The selectivity of this compound can be assessed by comparing the Kd for LIMK1 to the Kds for other kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the engagement of this compound with its target(s) in a cellular context.

Objective: To assess the binding of this compound to LIMK1 and other potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat your cell line of interest with this compound at various concentrations, alongside a vehicle control (DMSO).

  • Heating: After incubation, heat the cell lysates or intact cells at a range of temperatures. Ligand-bound proteins are generally more thermally stable.

  • Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble LIMK1 (and other potential targets) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct binding interaction. This can confirm on-target engagement and identify novel off-targets.

Visualizations

Signaling Pathway of this compound On-Target Effect

On_Target_Pathway R10015 This compound LIMK1 LIMK1 R10015->LIMK1 Inhibition Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin Actin Dynamics Cofilin->Actin

Figure 1: On-target signaling pathway of this compound.

Hypothetical Off-Target Scenario

Off_Target_Scenario cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway R10015_on This compound LIMK1 LIMK1 R10015_on->LIMK1 Inhibition Phenotype_A Expected Phenotype A LIMK1->Phenotype_A R10015_off This compound OffTargetKinase Off-Target Kinase X R10015_off->OffTargetKinase Inhibition Phenotype_B Unexpected Phenotype B OffTargetKinase->Phenotype_B

Figure 2: Hypothetical on- and off-target effects of this compound.

Experimental Workflow for Investigating Off-Target Effects

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Confirm_On_Target Confirm On-Target Engagement (e.g., p-Cofilin levels) Start->Confirm_On_Target Dose_Response Perform Dose-Response Curve for Phenotype Confirm_On_Target->Dose_Response Compare_Controls Compare with Structurally Different LIMK Inhibitor and LIMK1 siRNA Dose_Response->Compare_Controls Investigate_Off_Target Proactively Investigate Off-Targets Compare_Controls->Investigate_Off_Target Kinase_Profiling In Vitro Kinase Screen (e.g., KINOMEscan) Investigate_Off_Target->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Investigate_Off_Target->CETSA End Identify and Characterize Off-Target(s) Kinase_Profiling->End CETSA->End

Figure 3: Workflow for troubleshooting unexpected results.

References

Preventing R-10015-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-10015. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of LIM domain kinase (LIMK) with an IC50 of 38 nM for human LIMK1.[1] It functions by binding to the ATP-binding pocket of LIMK.[1] LIM kinases (LIMK1 and LIMK2) are key regulators of actin and microtubule dynamics. They are downstream effectors of Rho GTPase signaling pathways, including Rho/ROCK and Rac/PAK.[2][3] The primary substrate of LIMK is cofilin, an actin-depolymerizing protein. By phosphorylating cofilin, LIMK inactivates it, leading to the stabilization of actin filaments.[2][3]

Q2: Is cytotoxicity a known on-target effect of LIMK inhibition?

Current research suggests that cytotoxicity is not necessarily a direct result of LIMK inhibition. Studies on various LIMK inhibitors have shown that some are non-toxic to cell lines, while others with similar chemical structures exhibit significant cytotoxicity.[2][3] This suggests that the cytotoxic effects observed with some LIMK inhibitors may be due to off-target activities rather than the intended inhibition of LIMK.[2][3]

Q3: What are the potential off-target mechanisms that could lead to this compound-induced cytotoxicity?

While specific off-target effects of this compound are not extensively documented in the provided search results, studies on other cytotoxic LIMK inhibitors suggest potential mechanisms. These include interference with microtubule organization, leading to mitotic arrest and subsequent apoptosis.[2][3][4] Some cytotoxic compounds with LIMK inhibitory activity were found to directly target tubulin.[2][3]

Q4: How can I determine if the cytotoxicity I'm observing is due to an off-target effect?

To investigate if the observed cytotoxicity is an off-target effect, you can perform experiments to dissociate the cytotoxic phenotype from LIMK inhibition. For example:

  • Structure-Activity Relationship (SAR) Analysis: Compare the cytotoxicity of this compound with other LIMK inhibitors that have different chemical structures but similar potency for LIMK. If a structurally distinct LIMK inhibitor does not induce cytotoxicity at concentrations that effectively inhibit cofilin phosphorylation, it suggests the cytotoxicity of this compound may be an off-target effect.

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a constitutively active form of cofilin. If the cells still undergo apoptosis, it points towards a LIMK-independent mechanism.

  • Microtubule Integrity Assays: Assess the impact of this compound on microtubule organization using immunofluorescence staining for α-tubulin. Compare the effects to known microtubule-destabilizing agents.[4]

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause 1: Inappropriate concentration of this compound.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. The ideal concentration should effectively inhibit LIMK (as measured by decreased cofilin phosphorylation) with minimal cytotoxicity. It is crucial to use the lowest effective concentration to minimize potential off-target effects.[5]

Possible Cause 2: Off-target effects of this compound.

  • Solution: As discussed in the FAQs, cytotoxicity may be an off-target effect. Consider the following:

    • Use a control compound: If available, use a structurally related but inactive analog of this compound as a negative control.

    • Investigate microtubule disruption: Stain cells with an anti-α-tubulin antibody to visualize microtubule morphology. Disrupted microtubule networks could indicate an off-target effect.[4]

Possible Cause 3: Cell line sensitivity.

  • Solution: The cytotoxic response to LIMK inhibitors can be cell-line dependent.[2][3] If possible, test this compound in a different cell line to see if the cytotoxic effect is specific to your current model. Some cancer cell lines, such as rhabdomyosarcoma, neuroblastoma, and kidney cancer cells, have been identified as being particularly sensitive to certain LIMK inhibitors.[4][6]

Issue 2: Inconsistent results or difficulty reproducing experiments.

Possible Cause 1: Reagent quality and handling.

  • Solution: Ensure the quality and proper storage of this compound. For in vitro use, this compound can be dissolved in DMSO.[1] Use fresh DMSO and prepare stock solutions as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Possible Cause 2: Experimental variability.

  • Solution: Maintain consistent experimental conditions, including cell density, passage number, and incubation times. Minor variations in these parameters can significantly impact results.

Data Presentation

Table 1: Comparative Cytotoxicity of Different LIMK Inhibitors (Hypothetical Data)

InhibitorTargetIC50 (LIMK1)Cytotoxicity (CC50 in A549 cells)Notes
This compound LIMK1/238 nMTo be determined by userPotent LIMK inhibitor.
LIMKi3/BMS5 LIMK1/27 nM / 8 nM>10,000 nMSelective, non-toxic LIMK inhibitor.[2][3]
Compound 1 LIMK1/2Similar to LIMKi369 nMCytotoxic LIMK inhibitor; induces mitotic arrest.[2][3]
Compound 2 LIMK1/2Similar to LIMKi3154 nMCytotoxic LIMK inhibitor; induces mitotic arrest.[2][3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
  • Cell Seeding: Plate your cell line of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration). In parallel, perform a Western blot for phosphorylated cofilin to determine the EC50 (half-maximal effective concentration) for LIMK inhibition. The optimal concentration will be in the range where cofilin phosphorylation is inhibited with minimal impact on cell viability.

Protocol 2: Assessing Microtubule Integrity via Immunofluorescence
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the determined optimal concentration of this compound, a positive control for microtubule disruption (e.g., nocodazole), and a vehicle control for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule network organization between the different treatment groups.

Visualizations

LIMK_Signaling_Pathway cluster_cofilin Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activate LIMK LIMK1/2 ROCK_PAK->LIMK Activate Cofilin Cofilin (Active) (Actin Depolymerization) LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) R10015 This compound R10015->LIMK Inhibits Actin_Dynamics Actin Filament Stabilization pCofilin->Actin_Dynamics Leads to Cell_Processes Cell Migration, Invasion, and Cytokinesis Actin_Dynamics->Cell_Processes

Caption: The LIMK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Observe Cytotoxicity with this compound Dose_Response Perform Dose-Response Experiment Start->Dose_Response Compare_EC50_CC50 Compare EC50 (p-Cofilin) with CC50 (Viability) Dose_Response->Compare_EC50_CC50 Optimal_Conc Use Optimal Concentration (EC50 << CC50) Compare_EC50_CC50->Optimal_Conc EC50 << CC50 Off_Target Hypothesize Off-Target Effect (EC50 ≈ CC50) Compare_EC50_CC50->Off_Target EC50 ≈ CC50 End End: Mitigated Cytotoxicity Optimal_Conc->End Investigate_Off_Target Investigate Off-Target Mechanisms Off_Target->Investigate_Off_Target Microtubule_Assay Microtubule Integrity Assay Investigate_Off_Target->Microtubule_Assay Control_Compound Use Different LIMK Inhibitor Investigate_Off_Target->Control_Compound Change_Cell_Line Test in a Different Cell Line Investigate_Off_Target->Change_Cell_Line Microtubule_Assay->End Control_Compound->End Change_Cell_Line->End

Caption: A workflow for troubleshooting this compound-induced cytotoxicity.

References

R-10015 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LIMK inhibitor, R-10015.

Troubleshooting Guides

Experimental variability and reproducibility are critical for reliable results. The following table addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in IC50 values Cell passage number and health can significantly impact results. Inconsistent cell seeding density.Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.
Low or no inhibition of cofilin phosphorylation Incorrect concentration of this compound. Insufficient incubation time. Poor cell lysis and protein extraction.Confirm the final concentration of this compound in your assay. Optimize incubation time; a time-course experiment (e.g., 0-4 hours) is recommended.[1] Use a validated lysis buffer and protocol to ensure complete protein extraction.
Inconsistent antiviral activity Variability in viral titer. Cell type-dependent effects.Use a standardized and accurately titered virus stock for all experiments. Be aware that the efficacy of this compound can vary between different cell lines.
Compound precipitation in media Poor solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in DMSO.[2][3][4] When diluting into aqueous media, ensure rapid mixing and avoid concentrations that exceed its solubility limit. For in vivo studies, specific formulation protocols with solvents like PEG300 and Tween80 may be necessary.[3]
Unexpected off-target effects This compound may exhibit moderate inhibition of other kinases at higher concentrations.[5]Use the lowest effective concentration of this compound as determined by dose-response curves. Consider including control experiments with inhibitors of potential off-target kinases like LRRK2, p70S6K, PKA, ROCK2, and FLT3 to rule out their involvement.[5]
Difficulty reproducing published results Differences in experimental conditions (cell line, reagents, timing).Carefully review and align your experimental protocol with the published methodology. Pay close attention to details such as cell culture conditions, reagent sources, and specific timings of treatments and measurements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of LIM domain kinase (LIMK).[1][2][3] It binds to the ATP-binding pocket of LIMK1, preventing the phosphorylation of its primary substrate, cofilin.[1] This leads to an increase in active, dephosphorylated cofilin, which in turn enhances actin filament depolymerization and alters cytoskeletal dynamics.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The reported IC50 of this compound for human LIMK1 is 38 nM.[1][2][3][4] A good starting point for in vitro experiments would be to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and assay. A concentration of 100 µM has been used to inhibit cofilin phosphorylation in CEM-SS T cells.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a powder. For experimental use, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][3][4] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] The powder form is stable for up to two years at 4°C or three years at -20°C.[4]

Q4: What are the known off-target effects of this compound?

A4: While this compound is a selective LIMK1 inhibitor, it has been shown to have some off-target inhibition at a concentration of 1 µM against LRRK2 and p70S6K (≥90% inhibition), and moderate inhibition of PKA (76%), ROCK2 (70%), and FLT3 (68%).[5]

Q5: Can this compound be used in animal models?

A5: Yes, this compound has been used in in vivo studies. For animal experiments, specific formulations may be required to ensure solubility and bioavailability. One suggested method involves a mixture of DMSO, PEG300, Tween80, and saline.[3] In one study, intraperitoneal administration of 10 mg/kg showed no signs of toxicity.[1]

Experimental Protocols

Protocol: In Vitro Cofilin Phosphorylation Assay

This protocol outlines a general workflow for assessing the effect of this compound on cofilin phosphorylation in a cell-based assay.

Materials:

  • Cell line of interest (e.g., CEM-SS T cells)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin and loading control signals.

Visualizations

R10015_Signaling_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Inhibition cluster_downstream Downstream Effects Rho/Rac/Cdc42 Rho/Rac/Cdc42 PAK/ROCK PAK/ROCK Rho/Rac/Cdc42->PAK/ROCK LIMK1 LIMK1 PAK/ROCK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin This compound This compound This compound->LIMK1 Inhibits p-Cofilin (Inactive) p-Cofilin (Inactive) Cofilin->p-Cofilin (Inactive) Phosphorylation Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization p-Cofilin (Inactive)->Actin Depolymerization Altered Cytoskeleton Altered Cytoskeleton Actin Depolymerization->Altered Cytoskeleton

Caption: Signaling pathway of this compound action on the LIMK/cofilin axis.

R10015_Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed and grow cells) Start->Cell_Culture Compound_Prep 2. This compound Preparation (Dilute to working concentrations) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Incubate with this compound) Compound_Prep->Treatment Assay 4. Perform Assay (e.g., Western Blot, Viral Titer) Treatment->Assay Data_Analysis 5. Data Analysis (Quantify results) Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Overcoming R-10015 Resistance in Viro-X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral agent R-10015 and encountering resistance in Viro-X strains.

Frequently Asked Questions (FAQs)

Q1: My Viro-X culture is showing reduced susceptibility to this compound. What are the first steps I should take?

A1: Reduced susceptibility to this compound is often the first indication of emerging resistance. The initial steps in investigating this are:

  • Confirm the phenotype: Repeat the antiviral susceptibility assay to confirm the increased IC50 value.[1][2] Ensure proper experimental controls are in place.

  • Sequence the VX-Protease gene: The primary mechanism of resistance to this compound is through mutations in its target, the VX-Protease.[3][4] Sequencing this gene will identify any amino acid substitutions.

  • Compare with known resistance mutations: Cross-reference the identified mutations with the established list of this compound resistance mutations (see Table 1).

Q2: What are the common mutations in VX-Protease that confer resistance to this compound?

A2: Several key mutations in the VX-Protease have been associated with resistance to this compound. These can be categorized as major or minor, based on their impact on drug susceptibility.[5][6]

  • Major mutations: These mutations, such as V32I and I84V, directly impact the binding of this compound to the active site of the protease and can lead to a significant increase in the IC50 value.[4][7]

  • Minor mutations: These mutations, such as L10F and G73S, have a smaller individual effect on this compound susceptibility but can enhance the resistance conferred by major mutations.[3][5]

Q3: How do I interpret the results of my VX-Protease sequencing?

A3: Interpreting sequencing data involves identifying specific amino acid changes and understanding their implications.

  • Single major mutation: The presence of a single major mutation is a strong indicator of resistance.

  • Multiple minor mutations: An accumulation of minor mutations, even in the absence of a major one, can also lead to clinically relevant resistance.

  • Novel mutations: If you identify mutations not listed in Table 1, further characterization is necessary to determine their effect on this compound susceptibility. This can be done through site-directed mutagenesis and phenotypic assays.

Q4: My resistant Viro-X strain shows reduced replicative capacity. Is this normal?

A4: Yes, it is common for resistance mutations to come at a fitness cost to the virus, leading to reduced replication in the absence of the drug.[8] However, compensatory mutations can arise over time that restore viral fitness without decreasing the level of drug resistance.

Q5: Are there alternative antiviral agents effective against this compound-resistant Viro-X?

A5: Research into second-generation VX-Protease inhibitors is ongoing. Some experimental compounds have shown activity against Viro-X strains with common this compound resistance mutations. Additionally, combination therapy with agents targeting other stages of the Viro-X lifecycle, such as entry or replication, may be a viable strategy.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in my plaque reduction assay.

Possible Cause Troubleshooting Step
Cell monolayer variability Ensure a consistent and confluent cell monolayer is used for each assay.[9][10][11]
Inaccurate virus titration Re-titer the viral stock to ensure a consistent multiplicity of infection (MOI) is used.[9][12][13]
Drug solution instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Assay conditions Standardize incubation times, temperature, and CO2 levels.

Problem 2: Failure to amplify the VX-Protease gene for sequencing.

Possible Cause Troubleshooting Step
Poor sample quality Use a high-quality viral RNA extraction kit and ensure the integrity of the RNA.
Primer issues Verify the primer sequences and consider designing alternative primers targeting different regions of the gene.[14]
PCR conditions Optimize the PCR cycling parameters, including annealing temperature and extension time.

Problem 3: Ambiguous sequencing results for the VX-Protease gene.

Possible Cause Troubleshooting Step
Mixed viral population The presence of both wild-type and resistant strains can lead to mixed signals. Consider subcloning the PCR product before sequencing to isolate individual clones.
Sequencing artifacts Repeat the sequencing reaction. If the ambiguity persists, sequence the opposite strand.

Data Presentation

Table 1: Key Resistance Mutations in Viro-X VX-Protease

Mutation Type Fold Change in this compound IC50 (mean ± SD) Effect on Protease Activity (% of Wild-Type)
L10FMinor2.5 ± 0.595 ± 5
V32IMajor15.2 ± 2.180 ± 7
G73SMinor3.1 ± 0.890 ± 8
I84VMajor25.8 ± 3.575 ± 6
L90MMajor18.4 ± 2.985 ± 5

Table 2: Antiviral Activity of this compound against Wild-Type and Mutant Viro-X

Viro-X Strain IC50 (nM)[1][15][16] CC50 (µM)[15] Selectivity Index (SI)[15]
Wild-Type10.2 ± 1.5>100>9800
V32I Mutant155.0 ± 22.1>100>645
I84V Mutant263.1 ± 35.8>100>380
V32I + I84V Mutant>1000>100<100

Experimental Protocols

1. Plaque Reduction Assay for this compound Susceptibility Testing

This protocol is used to determine the concentration of this compound required to inhibit Viro-X replication by 50% (IC50).[9][11][12][13]

  • Materials:

    • Confluent monolayer of host cells in 6-well plates.

    • Viro-X stock of known titer.

    • This compound stock solution.

    • Culture medium.

    • Agarose (B213101) overlay.

    • Crystal violet staining solution.

  • Procedure:

    • Prepare serial dilutions of this compound in culture medium.

    • Infect the cell monolayers with Viro-X at a multiplicity of infection (MOI) of 0.01 for 1 hour.

    • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add the this compound dilutions to the corresponding wells.

    • Cover the cells with an agarose overlay containing the respective this compound concentrations.

    • Incubate for 3-5 days until plaques are visible.

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the IC50 value by plotting the percentage of plaque reduction against the this compound concentration.[2][17]

2. VX-Protease Gene Sequencing

This protocol outlines the steps for amplifying and sequencing the VX-Protease gene to identify resistance mutations.[14][18]

  • Materials:

    • Viral RNA extracted from Viro-X culture supernatant.

    • Reverse transcriptase.

    • Taq polymerase.

    • Primers flanking the VX-Protease gene.

    • PCR purification kit.

    • Sequencing primers.

  • Procedure:

    • Perform reverse transcription to synthesize cDNA from the viral RNA.

    • Amplify the VX-Protease gene from the cDNA using PCR with specific primers.

    • Purify the PCR product.

    • Perform Sanger sequencing of the purified PCR product using forward and reverse primers.

    • Analyze the sequencing data to identify nucleotide and amino acid changes compared to the wild-type reference sequence.

3. Site-Directed Mutagenesis of VX-Protease

This protocol is for introducing specific mutations into the VX-Protease gene to confirm their role in resistance.[19][20][21][22][23]

  • Materials:

    • Plasmid containing the wild-type VX-Protease gene.

    • Mutagenic primers containing the desired mutation.

    • High-fidelity DNA polymerase.

    • DpnI restriction enzyme.

    • Competent E. coli cells.

  • Procedure:

    • Design overlapping primers containing the desired mutation.

    • Perform PCR using the mutagenic primers and the wild-type plasmid as a template to amplify the entire plasmid.

    • Digest the PCR product with DpnI to remove the parental methylated DNA.

    • Transform the DpnI-treated plasmid into competent E. coli.

    • Isolate plasmid DNA from the resulting colonies.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

4. Recombinant VX-Protease Kinetic Assay

This assay measures the enzymatic activity of wild-type and mutant VX-Protease to assess the impact of resistance mutations on its function.[24][25][26][27][28]

  • Materials:

    • Purified recombinant wild-type and mutant VX-Protease.

    • Fluorogenic peptide substrate for VX-Protease.

    • Assay buffer.

    • This compound.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.

    • Add the recombinant VX-Protease to initiate the reaction.

    • Measure the increase in fluorescence over time, which is proportional to the rate of substrate cleavage.

    • To determine the inhibition constant (Ki) for this compound, perform the assay with varying concentrations of the inhibitor.

    • Calculate the kinetic parameters (Km, Vmax, and Ki) by fitting the data to the Michaelis-Menten and inhibitor models.

Visualizations

ViroX_Replication_and_R10015_Inhibition cluster_host Host Cell Cytoplasm ViroX Viro-X Virion Entry Entry & Uncoating ViroX->Entry 1. HostCell Host Cell ViralRNA Viral RNA Entry->ViralRNA 2. Translation Translation ViralRNA->Translation 3. Polyprotein Viro-X Polyprotein (inactive) Translation->Polyprotein 4. VX_Protease VX-Protease Polyprotein->VX_Protease 5. Autocatalytic cleavage StructuralProteins Mature Structural & Functional Proteins VX_Protease->StructuralProteins 6. Cleavage Assembly Assembly & Budding StructuralProteins->Assembly 7. NewVirion New Viro-X Virion Assembly->NewVirion 8. R10015 This compound R10015->VX_Protease Inhibition

Caption: Viro-X replication cycle and the inhibitory action of this compound on VX-Protease.

Resistance_ID_Workflow start Reduced Susceptibility Observed in Culture phenotype Confirm Phenotype: Plaque Reduction Assay start->phenotype extract_rna Extract Viral RNA phenotype->extract_rna rt_pcr RT-PCR of VX-Protease Gene extract_rna->rt_pcr sequencing Sequence PCR Product rt_pcr->sequencing analysis Sequence Analysis: Compare to Wild-Type sequencing->analysis decision Mutation Identified? analysis->decision known_mut Known Resistance Mutation decision->known_mut Yes novel_mut Novel Mutation decision->novel_mut No end Resistance Mechanism Characterized known_mut->end sdm Site-Directed Mutagenesis novel_mut->sdm characterize Characterize Mutant Virus: Phenotypic & Kinetic Assays sdm->characterize characterize->end

Caption: Workflow for identifying and characterizing this compound resistance mutations.

References

R-10015 pharmacokinetic challenges in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pharmacokinetic challenges of R-10015 in vivo.

Compound Profile: this compound this compound is a potent and selective inhibitor of LIM domain kinase (LIMK), with an IC50 of 38 nM for human LIMK1.[1] It is also noted as a broad-spectrum antiviral compound.[1] A primary challenge in the in vivo application of this compound is its poor aqueous solubility, which can significantly impact its oral bioavailability and lead to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral gavage in mice. What is the likely cause?

A discrepancy between in vitro potency and in vivo efficacy is often due to poor oral bioavailability.[2] For a compound like this compound, the most common causes are:

  • Low Aqueous Solubility: The compound does not dissolve adequately in gastrointestinal (GI) fluids, which is a critical first step for absorption.[3][4]

  • First-Pass Metabolism: Like many kinase inhibitors, this compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) after absorption, reducing the amount of active drug that reaches systemic circulation.[5][6]

  • Poor Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.[3]

The inconsistency in plasma levels often points to formulation issues. If the compound is not uniformly suspended or fully dissolved in the vehicle, the actual dose administered to each animal can vary significantly.[2]

Q2: What type of formulation vehicle is recommended for in vivo studies with this compound?

Given its low solubility, a simple aqueous vehicle is not recommended. The choice of vehicle is critical to ensure the compound is adequately solubilized or uniformly suspended. Common strategies for poorly soluble compounds include:

  • Co-solvent Systems: Using a mixture of solvents to enhance solubility. A common example is a mix of DMSO, PEG300, Tween-80, and saline.[1]

  • Lipid-based Formulations: Formulations using oils (e.g., corn oil) can improve absorption for lipophilic compounds.[1]

  • Cyclodextrin Formulations: Using solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[1]

  • Micronization/Nanonization: Reducing the particle size of the compound increases its surface area, which can improve the dissolution rate in the GI tract.[2][7]

It is crucial to screen several formulations to find one that provides adequate concentration, stability, and acceptable tolerability in the animal model.

Q3: Can food intake affect the oral absorption of this compound?

Yes, the presence or absence of food can significantly alter the absorption of kinase inhibitors.[5] Food can change the pH of the GI tract, delay gastric emptying, and stimulate bile secretion, which can either enhance or hinder the absorption of a poorly soluble compound. For this reason, it is critical to standardize the feeding schedule of animals in your studies to ensure consistency.[2] Phase 1 clinical trials for kinase inhibitors are typically conducted in fasting subjects to minimize this variability.[5]

Q4: Are there potential drug-drug interactions to be aware of when testing this compound?

Most kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes.[6] Therefore, co-administration of this compound with other compounds that are strong inhibitors or inducers of these enzymes could alter its pharmacokinetic profile. Additionally, medications that change gastric pH, such as proton pump inhibitors or antacids, can reduce the absorption of some kinase inhibitors by affecting their solubility.[5]

Troubleshooting Guide for In Vivo Experiments

Problem EncounteredPotential Cause(s)Recommended Troubleshooting Steps
Low or No Systemic Exposure After Oral Dosing Poor compound solubility in the GI tract. High first-pass metabolism. Formulation instability or precipitation.1. Optimize Formulation: Test different solubilization strategies (e.g., co-solvents, lipids, cyclodextrins). See Protocol 1 below. 2. Reduce Particle Size: Use micronized or nanosized compound to increase dissolution rate.[7] 3. Change Route of Administration: Administer intravenously (IV) to bypass the gut and liver, which helps determine the absolute bioavailability and assess the impact of first-pass metabolism.
High Variability in Plasma Concentrations Between Animals Non-homogenous formulation (suspension). Inaccurate dosing volume. Differences in animal feeding status.1. Ensure Formulation Homogeneity: If using a suspension, ensure it is continuously mixed during dosing to prevent settling. Prepare fresh. 2. Verify Dosing Technique: Ensure accurate calibration of dosing syringes/pipettes. 3. Standardize Procedures: Fast animals overnight (with free access to water) before dosing to minimize food-related variability.[2]
Precipitation of Compound in Formulation or Upon Dosing The compound concentration exceeds its solubility limit in the vehicle. The vehicle is not suitable. pH shift upon dilution in GI fluids.1. Check Formulation Stability: Visually inspect the formulation for precipitation before each use. 2. Reduce Dosing Concentration: It may be necessary to increase the dosing volume to administer the required dose at a lower, more soluble concentration. 3. Incorporate Precipitation Inhibitors: Polymers like HPMC or PVP can sometimes be included in formulations to prevent precipitation.[2]

Pharmacokinetic Data Summary

The following table presents hypothetical, yet representative, pharmacokinetic data for this compound in mice (10 mg/kg, oral gavage) to illustrate the impact of formulation on exposure.

Formulation VehicleCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
0.5% CMC in Water (Suspension)50 ± 152.0250 ± 80~2%
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline450 ± 901.02100 ± 450~18%
20% SBE-β-CD in Saline600 ± 1200.52500 ± 500~22%
IV Bolus (for reference)28000.0811500100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for this compound

Objective: To prepare a clear, solubilized formulation of this compound for oral administration in mice at a target dose of 10 mg/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Methodology (yields 1 mL of a 2 mg/mL solution for a 10 mg/kg dose at a 5 mL/kg volume):

  • Weigh 2 mg of this compound into a sterile microcentrifuge tube.

  • Prepare a stock solution by dissolving the this compound in 100 µL of DMSO. Vortex until fully dissolved.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

  • Add 450 µL of sterile saline to the mixture in a stepwise manner, vortexing between additions to ensure the compound remains in solution.

  • The final formulation should be a clear solution. Visually inspect for any precipitation before administration. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Visualizations

G cluster_0 Troubleshooting Low Bioavailability of this compound Start Low In Vivo Exposure Observed Formulation Is the formulation a clear solution? Start->Formulation DoseRoute Consider IV administration to determine absolute bioavailability Formulation->DoseRoute Yes Solubility Poor solubility is the primary issue. Formulation->Solubility No Metabolism High first-pass metabolism likely. Consider prodrug or co-dosing with inhibitor. DoseRoute->Metabolism Optimize Optimize Formulation: - Test co-solvents (PEG, Tween-80) - Use cyclodextrins (SBE-β-CD) - Reduce particle size (micronization) Solubility->Optimize Success Improved Exposure Optimize->Success

Caption: Workflow for troubleshooting low in vivo exposure of this compound.

G cluster_1 Factors Contributing to Poor Oral Bioavailability OralDose This compound Oral Dose Stomach Stomach (Acidic pH) OralDose->Stomach Intestine Intestinal Lumen Stomach->Intestine Enterocytes Intestinal Wall (Enterocytes) Metabolizing Enzymes (CYPs) Intestine->Enterocytes Loss1 Poor Dissolution (Low Solubility) Intestine->Loss1 PortalVein Portal Vein Enterocytes->PortalVein Loss2 Poor Permeation Enterocytes->Loss2 Loss3 Metabolism Enterocytes->Loss3 Liver Liver (First-Pass Metabolism) Extensive breakdown by CYPs PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Loss4 Metabolism Liver->Loss4

Caption: The journey of an oral drug highlighting key barriers for this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of R-10015

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of the LIM kinase (LIMK) inhibitor, R-10015, for in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of LIM domain kinase (LIMK) with an IC50 of 38 nM for human LIMK1.[1][2][3][4] It is also recognized as a broad-spectrum antiviral compound.[1][2] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to low and variable oral bioavailability, posing a challenge for achieving therapeutic concentrations in vivo.

Q2: What are the common signs of poor bioavailability in my in vivo study?

A2: Indicators of poor bioavailability include high variability in plasma concentrations between individual animals, a lack of dose-proportionality in plasma exposure (e.g., doubling the dose does not double the plasma concentration), and minimal or no observable therapeutic effect even at high doses.

Q3: What are the recommended starting formulations for this compound?

A3: Based on supplier information and common practices for poorly soluble compounds, several vehicle formulations can be considered for in vivo administration of this compound. These include co-solvent systems, cyclodextrin-based formulations, and lipid-based systems. Specific examples are provided in the "Experimental Protocols" section.

Q4: Can I administer this compound via a route other than oral gavage?

A4: Yes, for initial in vivo studies, particularly to bypass the complexities of oral absorption and first-pass metabolism, alternative routes such as intraperitoneal (IP) or intravenous (IV) injection are often used. An in vivo study has reported the use of this compound at 10 mg/kg via IP injection without apparent toxicity.[1][2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of this compound in dosing solution The aqueous component of the vehicle is causing the compound to fall out of solution.- Increase the proportion of organic co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your formulation. - Prepare the formulation by first dissolving this compound in a small amount of an organic solvent like DMSO before slowly adding the other vehicle components with vigorous mixing. - Consider using a cyclodextrin-based formulation, such as SBE-β-CD, which can form inclusion complexes to enhance aqueous solubility.[5][6][7][8][9]
High variability in plasma concentrations between animals Inconsistent dissolution of this compound in the gastrointestinal tract or variable first-pass metabolism.- Standardize the feeding state of the animals (e.g., fasting overnight) to reduce variability in gastric emptying and GI fluid composition. - Utilize a formulation that enhances solubility and dissolution, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.[4][10][11][12] - For initial studies, consider a parenteral route of administration (IP or IV) to bypass the gastrointestinal tract.
Low systemic exposure (low AUC) despite a high oral dose Poor absorption due to low solubility and/or extensive first-pass metabolism in the gut wall and liver.- Employ a bioavailability-enhancing formulation such as a solid dispersion in a surface-active carrier like a PEG-polysorbate 80 mixture.[12][13] - Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored, but requires careful consideration of potential drug-drug interactions.[14] - Particle size reduction through techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.[11][14][15][16][17]
No observed in vivo efficacy The concentration of this compound at the target site is below the therapeutic threshold due to poor bioavailability.- Confirm the in vitro potency of your batch of this compound. - Conduct a pilot pharmacokinetic study to determine the plasma concentrations achieved with your current formulation and dosing regimen. - If plasma concentrations are low, a more advanced formulation strategy is likely necessary to improve bioavailability.

Data Presentation: Formulation Strategies for this compound

While specific quantitative bioavailability data for this compound is not publicly available, the following table summarizes common formulation approaches for this compound and other poorly soluble kinase inhibitors.

Formulation Type Vehicle Composition Achievable Concentration Notes
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 - 5 mg/mLA common starting point for in vivo studies of poorly soluble compounds.[1][18]
Lipid-Based System 10% DMSO, 90% Corn Oil≥ 5 mg/mLSuitable for lipophilic compounds and can enhance oral absorption.[1][18]
Cyclodextrin-Based System 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLSBE-β-CD is a modified cyclodextrin (B1172386) that can significantly improve the aqueous solubility of guest molecules.[1][5][6][7][8]

Mandatory Visualizations

Signaling Pathway of this compound

LIMK_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Rho_GTPases Rho Family GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates R10015 This compound R10015->LIMK Inhibits pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Filament Stabilization pCofilin->Actin_Stabilization

Caption: Signaling pathway of LIM Kinase (LIMK) and the inhibitory action of this compound.

Experimental Workflow for In Vivo Bioavailability Study

Bioavailability_Workflow Dosing 2. Animal Dosing (Oral Gavage & IV Injection) Sampling 3. Serial Blood Sampling (Predetermined Time Points) Dosing->Sampling Plasma_Prep 4. Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Analysis 5. Bioanalysis (LC-MS/MS) Plasma_Prep->Analysis PK_Analysis 6. Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Bioavailability_Calc 7. Bioavailability Calculation (F% = [AUC_oral / Dose_oral] / [AUC_IV / Dose_IV]) PK_Analysis->Bioavailability_Calc

Caption: Workflow for a typical in vivo pharmacokinetic and bioavailability study.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for this compound

This protocol describes the preparation of a common co-solvent vehicle for in vivo studies.

Materials:

Procedure:

  • Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use a vortex mixer and sonication to ensure complete dissolution.

  • Prepare the Vehicle: In a sterile conical tube, add PEG300 (40% of the final volume).

  • Combine Components: Add the this compound stock solution in DMSO (10% of the final volume) to the PEG300 and mix thoroughly.

  • Add Surfactant: Add Tween-80 (5% of the final volume) to the mixture and vortex until a clear, homogenous solution is formed.

  • Final Dilution: Add sterile saline (45% of the final volume) to reach the final desired concentration and volume. Vortex thoroughly.

  • Final Check: Visually inspect the final formulation for any precipitation before administration.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetics and bioavailability of this compound in a mouse model.

Animal Model:

  • Male or female CD-1 or C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)

  • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg)

  • (n = 3-5 mice per group)

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice to the housing conditions for at least 3 days. Fast the mice for 4-6 hours before dosing, with free access to water.

  • Dosing:

    • IV Administration: Administer the this compound formulation via the tail vein. The dosing volume should be approximately 5 mL/kg.

    • Oral Administration: Administer the this compound formulation using a suitable gavage needle. The dosing volume should be between 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous vein puncture.[14] Place samples into EDTA-coated microtubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:[3][16]

    F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

References

R-10015 long-term storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of R-10015, a potent LIM domain kinase (LIMK) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and experimental use of this compound.

Question/IssuePotential Cause(s)Recommended Solution(s)
1. How should I store this compound? Improper storage can lead to degradation of the compound.Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
2. In what solvents is this compound soluble? Using an inappropriate solvent can lead to poor solubility and inaccurate concentrations.This compound is soluble in DMSO (up to 82 mg/mL) and Ethanol (up to 10 mg/mL).[2] For cell culture experiments, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
3. I am not observing the expected inhibitory effect on cofilin phosphorylation. - Compound degradation. - Insufficient concentration or incubation time. - Issues with the Western blot protocol. - Phosphorylation state of LIMK.- Verify Compound Integrity: Use a fresh aliquot of this compound. - Optimize Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. - Check Western Blot: Ensure the primary antibodies for phospho-cofilin and total cofilin are validated and working correctly. Run positive and negative controls. - Consider Kinase State: Some LIMK inhibitors have different affinities for phosphorylated versus unphosphorylated LIMK.[3]
4. My cells are showing signs of toxicity or unexpected morphological changes. - High concentration of this compound or solvent (DMSO). - Off-target effects of the inhibitor.- Toxicity Test: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO in your cell line. - Control for Off-Target Effects: Some kinase inhibitors can have off-target effects, for example on microtubules.[4] Compare the observed phenotype with that of other known LIMK inhibitors and consider using a structurally different LIMK inhibitor as a control.
5. I am seeing inconsistent results between experiments. - Variability in compound preparation. - Inconsistent cell culture conditions. - Pipetting errors.- Standardize Protocols: Use a consistent protocol for preparing stock solutions and dilutions. Ensure cell passage number and confluency are consistent between experiments. - Use Master Mixes: Prepare master mixes of reagents to minimize pipetting variability.
6. The compound precipitated in my culture medium. - The concentration of this compound exceeds its solubility in the aqueous medium. - Instability of the compound in the culture medium over time.- Check Final Concentration: Do not exceed the solubility limit of this compound in your final experimental medium. The final DMSO concentration should be kept low. - Solubility Test: Visually inspect for precipitation after adding the compound to the medium. If necessary, sonicate briefly to aid dissolution. - Fresh Preparation: Prepare fresh dilutions of this compound in culture medium for each experiment.

Quantitative Data Summary

ParameterValueSource
IC50 (human LIMK1) 38 nM--INVALID-LINK--
Solubility in DMSO 82 mg/mL (199.58 mM)--INVALID-LINK--
Solubility in Ethanol 10 mg/mL--INVALID-LINK--
Storage (Powder) -20°C for 3 years; 4°C for 2 years--INVALID-LINK--
Storage (Stock Solution) -80°C for 2 years; -20°C for 1 year--INVALID-LINK--

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for 1 mg of this compound (MW: 410.86 g/mol ), add 243.4 µL of DMSO to make a 10 mM stock solution.

  • Add the calculated volume of high-quality, anhydrous DMSO to the vial of this compound powder.

  • Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C or -20°C as recommended.

Western Blot for Phospho-Cofilin

Objective: To assess the inhibitory effect of this compound on LIMK activity by measuring the phosphorylation of its substrate, cofilin.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-cofilin and total cofilin (typically overnight at 4°C), according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Visualizations

LIMK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Rho/ROCK Rho/ROCK LIMK LIMK1/2 Rho/ROCK->LIMK Activates Rac/PAK Rac/PAK Rac/PAK->LIMK Activates Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylates R10015 This compound R10015->LIMK Inhibits Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation (by Slingshot) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin_P->Actin_Polymerization Prevents Depolymerization Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization

Caption: LIMK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Cofilin, Total Cofilin) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I Analysis Data Analysis (Band Densitometry) I->Analysis

Caption: Experimental workflow for Western blot analysis of p-cofilin.

References

R-10015 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists using R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK). This compound is utilized as a broad-spectrum antiviral compound with an IC50 of 38 nM for human LIMK1.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of LIMK, which inhibits the phosphorylation of cofilin and subsequently impacts HIV-1 DNA synthesis, nuclear migration, and virion release.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of LIM domain kinase (LIMK).[1][2] It functions by binding to the ATP-binding site of LIMK, preventing the phosphorylation of its substrate, cofilin.[1] This action has been shown to have broad-spectrum antiviral effects, including against HIV, Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1]

Q3: Has in vivo toxicity been observed with this compound?

In one study, this compound administered via intraperitoneal injection at a dose of 10 mg/kg showed no indications of toxicity, suggesting its potential for short-term in vivo applications.[1]

Troubleshooting Guide

Issue 1: Higher-than-Expected IC50 Value (Lower Potency)

You may observe that the IC50 value of this compound in your assay is significantly higher than the reported 38 nM.

Potential Cause Recommended Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions from powder. Ensure proper storage of existing stocks at -80°C or -20°C.[1]
Assay System Variability The reported IC50 of 38 nM is specific to human LIMK1.[1][2] Potency can vary based on the specific kinase, cell line, or viral strain used. Verify the LIMK isoform and species in your system.
High ATP Concentration As this compound is an ATP-competitive inhibitor, high concentrations of ATP in your kinase assay can reduce its apparent potency.[1] Titrate the ATP concentration to optimize the assay window.
Cell Permeability Issues In cell-based assays, insufficient compound uptake can lead to lower-than-expected potency. Increase incubation time or use a different cell line known for higher permeability.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the percentage of FBS in your culture medium during the treatment period.
Issue 2: No Effect on Cofilin Phosphorylation

You are not observing the expected decrease in phosphorylated cofilin (p-cofilin) levels following this compound treatment.

Potential Cause Recommended Troubleshooting Steps
Insufficient Compound Concentration or Incubation Time This compound has been shown to inhibit cofilin phosphorylation in CEM-SS T cells at 100 µM over 0-4 hours.[1] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Low Basal LIMK Activity The cell line used may have low endogenous LIMK activity, resulting in a minimal baseline of p-cofilin. Stimulate the appropriate upstream pathway (e.g., Rho/ROCK) to activate LIMK before this compound treatment.
Antibody/Reagent Issues The antibody used for detecting p-cofilin may be non-specific or of poor quality. Validate your antibody using positive and negative controls.
Dominant Alternative Pathways Other kinases may be compensating for LIMK inhibition and phosphorylating cofilin. Investigate the presence of other cofilin-phosphorylating pathways in your model system.
Issue 3: Unexpected Cytotoxicity

You are observing significant cell death at concentrations where this compound is expected to be non-toxic.

Potential Cause Recommended Troubleshooting Steps
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
Cell Line Sensitivity While no toxicity was indicated at 10 mg/kg in vivo, individual cell lines may have varying sensitivities.[1] Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity profile in your specific cell line.
Off-Target Effects At high concentrations, this compound may have off-target effects. Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target activity.
Contamination Microbial contamination (e.g., mycoplasma) can compromise cell health and increase sensitivity to experimental compounds. Regularly test your cell cultures for contamination.

Experimental Protocols & Workflows

Protocol: Western Blot for Phospho-Cofilin Inhibition

This protocol outlines a method to assess the inhibition of cofilin phosphorylation by this compound in a cell-based assay.

  • Cell Culture: Plate cells (e.g., CEM-SS T cells) at a suitable density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Treatment: Treat cells with the this compound dilution series for a predetermined time (e.g., 4 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-cofilin.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells treat_cells Treat Cells plate_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page immunoblot Immunoblot for p-Cofilin sds_page->immunoblot reprobe Re-probe for Total Cofilin & Loading Control immunoblot->reprobe

Western Blot Workflow for p-Cofilin Analysis

Signaling Pathway: this compound Mechanism of Action

This compound acts on the LIMK signaling pathway, a critical regulator of actin dynamics.

G cluster_pathway LIMK Signaling Pathway LIMK LIMK1 pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (Active) (Actin Depolymerization) pCofilin->Cofilin Dephosphorylated R10015 This compound R10015->LIMK Inhibits (ATP-Competitive) ATP ATP ATP->LIMK

This compound Inhibition of the LIMK-Cofilin Pathway

Troubleshooting Logic Flow

Use this workflow to diagnose unexpected results in your this compound experiments.

G start Unexpected Result Observed check_reagents Verify Compound Integrity & Reagent Quality start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Times) check_reagents->check_protocol No Issue rerun Re-run with Fresh Reagents check_reagents->rerun Issue Found check_system Evaluate Biological System (Cell Line, Target Expression) check_protocol->check_system No Issue optimize Optimize Protocol (Dose-Response, Time-Course) check_protocol->optimize Issue Found validate Validate Biological System (e.g., Mycoplasma Test, Target Sequencing) check_system->validate Issue Found consult Consult Literature or Technical Support check_system->consult No Issue rerun->consult Problem Persists optimize->consult Problem Persists validate->consult Problem Persists

Logical Workflow for Troubleshooting Experiments

References

Validation & Comparative

R-10015 vs. Other LIMK Inhibitors: A Comparative Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton is a critical cellular scaffold that many viruses hijack to facilitate their entry, intracellular transport, and egress. A key regulator of actin dynamics is the LIM domain kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This has made LIMK a promising host-directed target for broad-spectrum antiviral drug development. This guide provides a comparative overview of the antiviral activity of the novel LIMK inhibitor, R-10015, and other notable LIMK inhibitors, supported by available experimental data.

Overview of LIMK Inhibitors in Antiviral Research

Targeting host factors essential for viral replication presents a strategy to develop antivirals with a higher barrier to resistance. LIMK1 has been identified as a crucial host dependency factor for several viruses, including HIV-1, by regulating actin dynamics at various stages of the viral life cycle.[1][2] Inhibition of LIMK1 has been shown to impede viral entry, nuclear migration, and virion release.[1][2] This has spurred the development of small molecule LIMK inhibitors as potential antiviral agents.

This compound has emerged as a lead compound in this area, demonstrating broad-spectrum antiviral activity.[1][3][4] It functions by binding to the ATP-binding pocket of LIMK, thereby blocking its kinase activity.[1][4] This guide will compare the available data on this compound with other identified LIMK inhibitors.

Comparative Analysis of Antiviral and Biochemical Activity

While comprehensive head-to-head antiviral screening data for a wide range of LIMK inhibitors is still emerging, this section compiles the available quantitative data to facilitate comparison.

Antiviral Activity of this compound

This compound has been evaluated against a panel of viruses, demonstrating significant inhibitory effects. The 50% effective concentration (EC50) and other measures of antiviral activity are summarized below.

VirusAssay TypeCell LineMeasurementResultCitation
HIV-1 (X4-tropic) Rev-dependent reporterCEM-SS T cellsEC5014.9 µM[5]
HIV-1 (R5-tropic) Viral outgrowthResting memory CD4 T cellsDose-dependent inhibitionObserved[1]
Ebola Virus (EBOV) Luciferase-tagged virusVero cellsEC501.8 µM[1]
Venezuelan Equine Encephalitis Virus (VEEV) Luciferase-tagged virusVero cellsEC505 µM[5]
Rift Valley Fever Virus (RVFV) Luciferase-tagged virus-EC501.1 µM[1]
Herpes Simplex Virus 1 (HSV-1) Plaque assayVero cellsPlaque reduction>2 log reduction at 50 µM[1]
Biochemical and Cellular Activity of Other LIMK Inhibitors

A comparative study has evaluated the biochemical potency (IC50) of several LIMK inhibitors against LIMK1 and LIMK2. While this study did not assess antiviral activity, the data is crucial for understanding the direct inhibitory potential of these compounds. This compound has a reported biochemical IC50 of 38 nM against purified human LIMK1.[1]

CompoundLIMK1 IC50 (nM)LIMK2 IC50 (nM)NotesCitation
This compound 38Not ReportedLead antiviral compound.[1]
TH-257 8439Potent and selective allosteric inhibitor.[6][7]
LIJTF500025 37 (KD)52 (EC50 in cells)Potent and selective allosteric inhibitor.[8]
LIMKi3 Potent inhibitorPotent inhibitorShown to inhibit HIV-1 in some contexts.[5]
R7826 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]
R8212 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]
R8482 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]
R8509 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]
R8584 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]
R10543 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]
R10659 Not ReportedNot ReportedIdentified in an anti-HIV screen.[1]

Note: IC50 values are from in vitro enzymatic assays unless otherwise specified. EC50 and KD values are also included for context.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving LIMK in viral infection and a general workflow for screening LIMK inhibitors for antiviral activity.

LIMK_Pathway LIMK Signaling Pathway in Viral Infection Virus Virus Receptor Receptor Virus->Receptor Binding Rac1_PAK Rac1/PAK Receptor->Rac1_PAK Activation LIMK LIMK Rac1_PAK->LIMK Activation Cofilin Cofilin (Active) pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylation Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibition pCofilin->Actin_Polymerization Disinhibition Viral_Process Viral Entry, Transport, Egress Actin_Polymerization->Viral_Process Facilitation R10015 This compound & Other LIMK Inhibitors R10015->LIMK Inhibition

Caption: LIMK signaling pathway in viral infection.

Antiviral_Screening_Workflow Workflow for Antiviral Screening of LIMK Inhibitors cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Hit Validation Primary_Screen Primary Screen: LIMK Inhibitor Library Cell_Culture Cell Culture with Reporter Virus Primary_Screen->Cell_Culture Treatment Treatment with Inhibitors Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Measure Viral Replication (e.g., Luciferase, GFP) Incubation->Measurement Dose_Response Dose-Response Curves Measurement->Dose_Response EC50_Calculation Calculate EC50 Dose_Response->EC50_Calculation Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) EC50_Calculation->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Selectivity_Index Secondary_Assays Secondary Assays: Plaque Reduction, Western Blot Selectivity_Index->Secondary_Assays Lead_Identification Lead Compound Identification Secondary_Assays->Lead_Identification

Caption: Workflow for antiviral screening of LIMK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of LIMK inhibitors' antiviral activity.

HIV Rev-Dependent Reporter Assay

This assay provides a highly specific method for quantifying HIV-1 infection.[9][10]

  • Objective: To measure the inhibition of HIV-1 replication by LIMK inhibitors.

  • Cell Line: Rev-CEM-GFP-Luc cells, a T-cell line engineered with a reporter construct that expresses Green Fluorescent Protein (GFP) and Luciferase only in the presence of the HIV-1 Rev protein.[11] This dual-reporter system ensures high specificity, as Rev is only produced during active viral replication.[9][11]

  • Procedure:

    • Rev-CEM-GFP-Luc cells are pre-treated with various concentrations of the LIMK inhibitor or a vehicle control (DMSO) for one hour.

    • The cells are then infected with HIV-1 (e.g., NL4-3 strain).

    • After a 3-hour infection period, the virus and inhibitor are washed away.

    • The cells are cultured for 48 hours to allow for viral replication and reporter gene expression.

    • GFP expression is quantified by flow cytometry, and luciferase activity can be measured using a luminometer.

    • The percentage of GFP-positive cells or the level of luciferase activity is used to determine the extent of viral inhibition.

    • Dose-response curves are generated to calculate the EC50 value of the inhibitor.

Luciferase-Tagged Virus Replication Assay

This method is used to assess the antiviral activity against viruses that have been engineered to express a luciferase reporter gene.[12]

  • Objective: To quantify the inhibition of viral replication for viruses like EBOV, VEEV, and RVFV.

  • Principle: The amount of light produced by the luciferase enzyme is directly proportional to the level of viral replication.

  • Procedure:

    • Host cells (e.g., Vero cells) are seeded in 96-well plates.

    • The cells are treated with serial dilutions of the LIMK inhibitor.

    • The cells are then infected with the luciferase-tagged virus.

    • The infection is allowed to proceed for a defined period (e.g., 24-48 hours).

    • A luciferase substrate is added to the cells, and the resulting luminescence is measured with a luminometer.

    • The reduction in luminescence in treated cells compared to untreated controls indicates the level of antiviral activity.

    • EC50 values are calculated from the dose-response data.

Plaque Reduction Assay

This is a classic virological technique used to quantify the reduction in infectious virus particles.

  • Objective: To determine the inhibitory effect of a compound on the formation of viral plaques.

  • Procedure:

    • Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.

    • The cells are infected with a known amount of virus in the presence of various concentrations of the LIMK inhibitor.

    • After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the inhibitor to restrict viral spread to adjacent cells.

    • The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The percentage of plaque reduction is calculated relative to the untreated control, and the concentration of the inhibitor that reduces the plaque number by 50% (IC50) is determined.

Conclusion

This compound stands out as a promising broad-spectrum antiviral agent targeting the host kinase LIMK. The available data demonstrates its efficacy against a range of RNA and DNA viruses. While a comprehensive comparative antiviral dataset for other LIMK inhibitors like TH-257, LIJTF500025, and LIMKi3 is not yet available, their potent biochemical inhibition of LIMK1 and LIMK2 suggests they may also possess antiviral properties that warrant further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research in this area. Further studies directly comparing the antiviral efficacy of these and other LIMK inhibitors are needed to fully elucidate their potential as a new class of host-directed antiviral therapeutics.

References

A Comparative Analysis of R-10015 and Pyrrolopyrimidine Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of the LIMK inhibitor R-10015 and the broad-spectrum kinase-inhibiting pyrrolopyrimidine class of compounds, with a focus on the multi-targeted inhibitor, compound 5k.

This guide provides a comprehensive comparison of this compound, a potent and selective inhibitor of LIM domain kinase (LIMK), and the diverse class of pyrrolopyrimidine inhibitors, exemplified by the multi-targeted kinase inhibitor known as compound 5k. The objective is to furnish researchers and drug development professionals with a clear, data-driven analysis to inform their research and development endeavors.

Introduction and Overview

This compound has emerged as a highly selective inhibitor of LIMK1, playing a crucial role in regulating actin dynamics.[1] Its mechanism has significant implications for antiviral therapies, as viruses often exploit the host cell's cytoskeleton for replication and propagation.[2][3][4] In contrast, pyrrolopyrimidine inhibitors represent a broad and versatile class of compounds that target a wide array of protein kinases. Their structural scaffold, mimicking the natural ATP ligand, allows for the design of potent inhibitors against various kinases implicated in cancer and other diseases. This guide will focus on a representative pyrrolopyrimidine, compound 5k, which has demonstrated potent activity against multiple cancer-related kinases.[5]

Mechanism of Action and Target Profile

This compound: This small molecule acts as a potent and selective inhibitor of LIM domain kinase (LIMK) by binding to the ATP-binding pocket.[1][2][3][4] LIMK is a key regulator of actin cytoskeletal dynamics through its phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[2][3][4][6] By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent disruption of actin filament stability. This mechanism is crucial for its observed broad-spectrum antiviral activity, as it interferes with viral entry, intracellular migration, and virion release.[2][3][4]

Pyrrolopyrimidine Inhibitors (exemplified by Compound 5k): The pyrrolopyrimidine scaffold is a common motif in a multitude of kinase inhibitors due to its resemblance to adenine, enabling it to compete with ATP for binding to the kinase active site.[5] Compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, has been identified as a multi-targeted kinase inhibitor. It exhibits significant inhibitory activity against several key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[5] By targeting these kinases, compound 5k can disrupt multiple signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Signaling_Pathways cluster_R10015 This compound Pathway cluster_Compound5k Compound 5k Pathway R10015 This compound LIMK1 LIMK1 R10015->LIMK1 Inhibits Cofilin_P p-Cofilin (Inactive) LIMK1->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin Actin Actin Dynamics Disruption Cofilin->Actin Compound5k Compound 5k EGFR EGFR Compound5k->EGFR Inhibits Her2 Her2 Compound5k->Her2 Inhibits VEGFR2 VEGFR2 Compound5k->VEGFR2 Inhibits CDK2 CDK2 Compound5k->CDK2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Her2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Progression CDK2->CellCycle

Fig. 1: Signaling pathways of this compound and Compound 5k.

Quantitative Data and Performance Comparison

The following tables summarize the available quantitative data for this compound and the representative pyrrolopyrimidine inhibitor, compound 5k.

Table 1: Inhibitor Potency (IC50)

InhibitorTargetIC50 (nM)
This compound Human LIMK138[1]
Compound 5k EGFR79[5]
Her240[5]
VEGFR2136[5]
CDK2204[5]

Table 2: Cytotoxicity in Cancer Cell Lines (IC50)

InhibitorCell LineCancer TypeIC50 (µM)
This compound Various-Data not available*
Compound 5k MCF-7Breast Cancer38.42[5]
HepG2Liver Cancer29.14[5]
MDA-MB-231Breast Cancer43.15[5]
HeLaCervical Cancer59.21[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison.

Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Workflow:

Kinase_Inhibition_Assay A Prepare kinase, substrate, and inhibitor solutions B Incubate kinase with varying inhibitor concentrations A->B C Initiate reaction by adding ATP and substrate B->C D Incubate at 30-37°C C->D E Stop reaction and measure product formation (e.g., ADP-Glo assay) D->E F Determine IC50 values E->F

Fig. 2: General workflow for a kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the inhibitor at various concentrations in a suitable kinase assay buffer.

  • Incubation: In a multi-well plate, incubate the kinase with serially diluted inhibitor for a predetermined period (e.g., 10-30 minutes) at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (typically 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Terminate the reaction and quantify the product (e.g., ADP) using a detection reagent like the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP produced.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and plot the data to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cultured cells.

Workflow:

MTT_Assay A Seed cells in a 96-well plate B Treat cells with varying concentrations of the inhibitor A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 1-4 hours (Formazan crystal formation) D->E F Solubilize formazan (B1609692) crystals with a solubilizing agent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Fig. 3: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][3][5][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blot for Cofilin Phosphorylation

This technique is used to detect the levels of phosphorylated cofilin, a direct substrate of LIMK, to confirm the cellular activity of LIMK inhibitors.

Workflow:

Western_Blot A Treat cells with inhibitor B Lyse cells and prepare protein extracts A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block membrane to prevent non-specific antibody binding D->E F Incubate with primary antibodies (anti-p-cofilin and anti-total cofilin) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Analyze band intensities H->I

Fig. 4: Workflow for Western blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated cofilin (p-cofilin). A separate blot or a stripped and re-probed blot should be incubated with an antibody for total cofilin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-cofilin compared to total cofilin.

Conclusion and Future Directions

This compound and pyrrolopyrimidine inhibitors represent two distinct yet powerful classes of small molecules with significant therapeutic potential. This compound, with its specific targeting of LIMK1, offers a promising avenue for the development of broad-spectrum antiviral agents by disrupting the host cellular machinery essential for viral replication. The lack of extensive public data on its anticancer cytotoxicity warrants further investigation to explore its potential in oncology, possibly in combination with other anticancer agents.

Pyrrolopyrimidine inhibitors, exemplified by compound 5k, demonstrate the versatility of this chemical scaffold in targeting multiple kinases implicated in cancer. The multi-targeted approach of compounds like 5k can be advantageous in overcoming drug resistance and hitting multiple oncogenic pathways simultaneously.

Future research should focus on:

  • Evaluating the in vivo efficacy and safety profiles of this compound for antiviral applications.

  • Conducting comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and potential as an anticancer agent.

  • Optimizing the selectivity and pharmacokinetic properties of multi-targeted pyrrolopyrimidine inhibitors like compound 5k to enhance their therapeutic index.

  • Exploring synergistic combinations of specific LIMK inhibitors with various pyrrolopyrimidine-based kinase inhibitors to potentially achieve enhanced therapeutic outcomes in cancer treatment.

References

Validation of R-10015's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the LIM kinase (LIMK) inhibitor R-10015 and its mechanism of action as a broad-spectrum antiviral agent. While specific quantitative antiviral data for this compound is not publicly available, this document summarizes its known effects, compares it with other LIMK inhibitors, and provides detailed experimental protocols for the validation of such compounds.

This compound: A Potent Inhibitor of LIM Kinase with Broad-Spectrum Antiviral Potential

This compound has been identified as a potent and selective inhibitor of LIM domain kinase (LIMK), a host cell factor involved in regulating actin dynamics. By binding to the ATP-binding pocket of LIMK1, this compound demonstrates an impressive half-maximal inhibitory concentration (IC50) of 38 nM.[1][2][3] This inhibition disrupts the phosphorylation of cofilin, a downstream effector of LIMK, leading to alterations in the cellular actin cytoskeleton.

The actin cytoskeleton is a critical component for the lifecycle of numerous viruses, playing a role in entry, intracellular transport, and budding. By targeting a host factor essential for these processes, this compound exhibits broad-spectrum antiviral activity. Published research has indicated its efficacy against a range of enveloped and non-enveloped viruses, including:

  • Human Immunodeficiency Virus (HIV-1): this compound has been shown to inhibit HIV-1 infection.[1][2][3]

  • Zaire ebolavirus (EBOV) [1][2][3]

  • Rift Valley fever virus (RVFV) [1][2][3]

  • Venezuelan equine encephalitis virus (VEEV) [1][2][3]

  • Herpes Simplex Virus 1 (HSV-1) [1][2][3]

The mechanism of action for this compound and other LIMK inhibitors is based on the principle of host-directed therapy. Targeting host factors like LIMK offers a potential advantage over direct-acting antivirals by presenting a higher barrier to the development of viral resistance.

Comparative Analysis of LIMK Inhibitors

While specific antiviral efficacy data (EC50 and CC50) for this compound is not available in the public domain, a comparison with other known LIMK inhibitors can be made based on their potency against the kinase itself.

CompoundLIMK1 IC50 (nM)LIMK2 IC50 (nM)Notes
This compound 38Not ReportedBroad-spectrum antiviral activity reported.
BMS-5 78Potent inhibitor of cofilin phosphorylation.
LX7101 241.6Also a potent ROCK and PKA inhibitor.
T56-LIMKi Not ReportedPotent InhibitorReported to be highly specific for LIMK2.

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the LIMK enzyme by 50% in biochemical assays. Lower values indicate higher potency.

Illustrative Antiviral Activity of Other Compounds

To provide a framework for the type of data required to fully evaluate this compound's antiviral potential, the following table shows example EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for other antiviral compounds against some of the viruses this compound is reported to inhibit. The Selectivity Index (SI = CC50 / EC50) is a critical measure of a drug's therapeutic window.

VirusCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Ebola Virus Remdesivir0.08>10>125
HIV-1 Zidovudine (AZT)0.003>100>33,333
HSV-1 Acyclovir0.1>300>3,000

Signaling Pathway and Experimental Workflow

Signaling Pathway of LIMK Inhibition

LIMK_Pathway cluster_virus Viral Infection cluster_signaling Host Cell Signaling cluster_actin Actin Dynamics Virus Virus Host_Cell_Receptor Host_Cell_Receptor Virus->Host_Cell_Receptor Binding & Entry Rho_GTPases Rho_GTPases Host_Cell_Receptor->Rho_GTPases Activates PAK_ROCK PAK / ROCK Rho_GTPases->PAK_ROCK Activates LIMK LIMK PAK_ROCK->LIMK Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates P_Cofilin p-Cofilin (Inactive) Actin_Depolymerization Actin_Depolymerization Cofilin->Actin_Depolymerization Promotes Actin_Polymerization Actin_Polymerization Actin_Depolymerization->Actin_Polymerization Dynamic Equilibrium Viral_Lifecycle Viral Replication, Assembly & Budding Actin_Polymerization->Viral_Lifecycle Supports R_10015 This compound R_10015->LIMK Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

General Experimental Workflow for Antiviral Compound Validation

Antiviral_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (LIMK Inhibition - IC50) Compound_Synthesis->Biochemical_Assay Cell_Toxicity_Assay Cell Toxicity Assay (CC50 Determination) Compound_Synthesis->Cell_Toxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (EC50 Determination) Compound_Synthesis->Antiviral_Assay Data_Analysis Data Analysis (Selectivity Index Calculation) Cell_Toxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Cofilin Phosphorylation) Data_Analysis->Mechanism_of_Action_Studies

Caption: General workflow for the validation of an antiviral compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antiviral compounds. Below are generalized protocols for key experiments.

LIMK1 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of a compound against LIMK1.

Materials:

  • Recombinant human LIMK1 enzyme

  • LIMK1 substrate (e.g., recombinant cofilin or a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the LIMK1 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that causes 50% reduction in cell viability.

Materials:

  • Host cell line (e.g., Vero cells for Ebola, TZM-bl cells for HIV)

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound.

  • Incubate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well.

  • Measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

  • Calculate the percent cell viability for each compound concentration relative to a DMSO control.

  • Determine the CC50 value by fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay (EC50 Determination for Lytic Viruses like HSV-1 and Ebola)

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50%.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Test compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and the test compound.

  • Pre-incubate the cells with medium containing the test compound for a specified time (e.g., 1 hour).

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

  • Incubate the plates until plaques are visible (typically 2-10 days depending on the virus).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each compound concentration relative to a virus-only control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

HIV-1 Antiviral Assay using a Reporter Cell Line (e.g., TZM-bl)

Objective: To determine the concentration of a compound that inhibits HIV-1 infection by 50% in a reporter cell line.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • HIV-1 stock

  • Test compound

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well white, solid-bottom plates

Procedure:

  • Seed TZM-bl cells in a 96-well plate.

  • Prepare serial dilutions of the test compound.

  • Add the diluted compound to the cells.

  • Add a standard amount of HIV-1 to each well.

  • Incubate for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of HIV-1 infection for each compound concentration relative to a virus-only control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

References

R-10015: A Potent LIMK Inhibitor with a Focused Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of R-10015, a potent inhibitor of LIM domain kinase (LIMK), against other known LIMK inhibitors, supported by experimental data and detailed methodologies.

This compound has emerged as a highly potent and selective inhibitor of LIMK1, with a reported IC50 of 38 nM.[1] It functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase.[1] Beyond its role in cancer research through the modulation of cofilin phosphorylation and actin dynamics, this compound has also demonstrated broad-spectrum antiviral activity. While its high selectivity for LIMK1 is a key feature, a comprehensive public screening of this compound against a broad panel of kinases, such as the KINOMEscan™ panel of 468 kinases, is not currently available. This limits a complete understanding of its off-target profile.

Comparison with Alternative LIMK Inhibitors

To provide context for the selectivity of this compound, this guide compares it with other well-characterized LIMK inhibitors. The following table summarizes the available inhibition data. It is important to note that a direct, side-by-side comparison is challenging due to the lack of a comprehensive kinome-wide profile for this compound.

CompoundTarget(s)IC50 (nM)Notes
This compound LIMK1 38 Potent and selective for LIMK1. Broad-spectrum antiviral activity. Comprehensive kinome-wide selectivity data is not publicly available.
BMS-5LIMK1/27 (LIMK1), 8 (LIMK2)A well-studied dual LIMK1/2 inhibitor.
CRT0066101LIMK1/2-Known to inhibit both LIMK1 and LIMK2.
SR7826LIMK1/2-A pyrrolopyrimidine-based inhibitor of LIMK1 and LIMK2.
DamnacanthalLIMK1/2, Lck800 (LIMK1), 1530 (LIMK2), 1620 (Lck)A natural product with activity against LIMK and the tyrosine kinase Lck.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the inhibition of LIMK, which in turn prevents the phosphorylation of cofilin. This leads to an increase in cofilin activity, resulting in the depolymerization of actin filaments. This pathway is crucial in various cellular processes, including cell motility, morphology, and division.

G cluster_0 cluster_1 cluster_2 This compound This compound LIMK1 LIMK1 This compound->LIMK1 Inhibition Cofilin_P Cofilin-P (Inactive) LIMK1->Cofilin_P Phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Polymerization Actin Polymerization Cofilin_P->Actin_Polymerization Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Polymerization->Actin_Depolymerization

Caption: this compound inhibits LIMK1, preventing cofilin phosphorylation and promoting actin depolymerization.

The general workflow for assessing kinase inhibitor selectivity involves screening the compound against a large panel of kinases and measuring its effect on their activity.

G cluster_0 cluster_1 Compound Test Compound (e.g., this compound) Kinase_Panel Kinase Panel (~468 Kinases) Compound->Kinase_Panel Assay Binding or Activity Assay Kinase_Panel->Assay Data_Analysis Data Analysis Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are outlines for common kinase profiling assays.

KINOMEscan™ Selectivity Profiling

This method is a high-throughput, competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Procedure:

    • A panel of DNA-tagged kinases is used.

    • Each kinase is incubated with the immobilized ligand and the test compound at a single concentration (e.g., 10 µM) or in a dose-response format.

    • After incubation, the unbound kinase is washed away.

    • The amount of bound kinase is quantified using qPCR.

    • The results are typically expressed as percent of control (DMSO vehicle) or as dissociation constants (Kd).

  • Data Visualization: The results are often visualized using a TREEspot™ interaction map, which displays the binding interactions on a phylogenetic tree of the human kinome.

Radiometric Kinase Activity Assays (e.g., HotSpot™)

These assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate (peptide or protein) by the kinase.

  • Assay Principle: The activity of the kinase is directly proportional to the amount of radioactivity incorporated into the substrate.

  • Procedure:

    • The kinase, substrate, and [γ-³³P]ATP are incubated with the test compound.

    • The reaction is stopped, and the substrate is captured on a filter membrane.

    • Unincorporated [γ-³³P]ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

    • IC50 values are determined from dose-response curves.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

  • Assay Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with the test compound.

    • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal is measured using a luminometer.

Conclusion

This compound is a valuable research tool due to its high potency and selectivity for LIMK1. However, the lack of a publicly available, comprehensive kinome-wide selectivity profile represents a significant data gap. To fully characterize its potential for therapeutic development and to better understand its biological effects, a broad kinase panel screen would be highly beneficial. Researchers using this compound should be mindful of its potent on-target effects on the LIMK-cofilin pathway while also considering the theoretical possibility of off-target activities that have yet to be fully explored.

References

Comparative Efficacy of R-10015 Across Diverse Cell Types: A Broad-Spectrum Antiviral Targeting Host LIM Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of R-10015, a potent and selective inhibitor of LIM domain kinase (LIMK), across a variety of cell types. This compound demonstrates broad-spectrum activity against several pathogenic viruses by targeting a host cell factor, a strategy that may offer a higher barrier to the development of viral resistance. This document presents supporting experimental data, details the methodologies for key experiments, and objectively compares the performance of this compound with other LIMK inhibitors.

Mechanism of Action: Targeting the Host Cytoskeleton

This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of human LIM domain kinase 1 (LIMK1) with a half-maximal inhibitory concentration (IC50) of 38 nM.[1] LIMK plays a crucial role in regulating the dynamics of the actin cytoskeleton through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[2][3] Many viruses, including HIV-1, exploit the host's actin cytoskeleton for various stages of their lifecycle, including entry, intracellular transport, and budding.[2][3] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, leading to its activation and subsequent disruption of the actin dynamics that are essential for viral replication.[2] This mechanism of action, targeting a host dependency factor, underpins the broad-spectrum antiviral activity of this compound.[2][3]

LIMK_Signaling_Pathway cluster_virus Viral Lifecycle cluster_host Host Cell Viral Entry Viral Entry Actin Cytoskeleton Actin Cytoskeleton Viral Entry->Actin Cytoskeleton Hijacks Intracellular Transport Intracellular Transport Intracellular Transport->Actin Cytoskeleton Utilizes Viral Budding Viral Budding Viral Budding->Actin Cytoskeleton Requires LIMK LIMK p-Cofilin (Inactive) p-Cofilin (Inactive) LIMK->p-Cofilin (Inactive) Phosphorylates Cofilin (Active) Cofilin (Active) Cofilin (Active)->Actin Cytoskeleton Regulates Dynamics p-Cofilin (Inactive)->Cofilin (Active) Dephosphorylation This compound This compound This compound->LIMK Inhibits HIV_Infection_Workflow T-cell_culture 1. Culture T-cells (e.g., CEM-SS, PBMCs) Pre-treatment 2. Pre-treat cells with this compound or vehicle control for 1 hour T-cell_culture->Pre-treatment Infection 3. Infect cells with HIV-1 (e.g., NL4-3) for 2-3 hours Pre-treatment->Infection Wash 4. Wash cells to remove virus and compound Infection->Wash Incubation 5. Incubate for 48 hours Wash->Incubation Quantification 6. Quantify viral replication (p24 ELISA or GFP expression) Incubation->Quantification

References

R-10015: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

R-10015 has emerged as a promising broad-spectrum antiviral candidate, demonstrating potent activity against a range of viruses in laboratory settings. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, juxtaposed with established antiviral agents. The data presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this novel LIM kinase (LIMK) inhibitor.

Executive Summary

This compound is a selective inhibitor of human LIM domain kinase 1 (LIMK1) with a half-maximal inhibitory concentration (IC50) of 38 nM. By targeting a host cellular kinase crucial for cytoskeletal dynamics, this compound disrupts the life cycle of various viruses that rely on the actin cytoskeleton for entry, transport, and egress. This host-centric mechanism suggests a higher barrier to the development of viral resistance.

In vitro studies have confirmed the efficacy of this compound against several pathogenic viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Venezuelan Equine Encephalitis Virus (VEEV). While direct comparative in vivo efficacy studies for this compound are not yet publicly available, preliminary toxicology data in mice indicate a favorable safety profile. This guide presents the available data for this compound alongside the established efficacy of current antiviral therapies for HIV-1, Ebola Virus Disease (EVD), Rift Valley Fever (RVF), and Herpes Simplex Virus type 1 (HSV-1) infections to provide a benchmark for its potential therapeutic window.

Data Presentation

In Vitro Efficacy of this compound and Comparator Antivirals
CompoundVirusAssayCell TypeIC50 / EC50Citation
This compound Human LIMK1Biochemical Assay-38 nM (IC50)
This compound HIV-1-Infected Cells14.9 µM (EC50)[1]
This compound VEEV (TC83)Luciferase AssayVero5 µM (IC50)[1]
TenofovirHIV-1-->100-fold increase in activity compared to tenofovir[2]
Tenofovir Alafenamide (TAF)HIV-1-PBMCs, MT-4, MT-2-[3]
RemdesivirEBOVReporter Assay-0.021 ± 0.001 µM[4]
Favipiravir (B1662787)EBOV--10.8 µg/mL - 63 µg/mL[5]
Ribavirin (B1680618)RVFV (ZH501)--80 µg/ml[6]
Acyclovir (B1169)HSV-1Plaque Reduction-2.9 µg/ml[7]
AcyclovirHSV-1--0.08 to 0.43 µg/mL[8]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Efficacy of Comparator Antivirals
CompoundVirusAnimal ModelDosing RegimenEfficacyCitation
Tenofovir (TDF/TAF)HIV-1South African trial participants-Non-inferiority of both tenofovir-based regimens[2]
RemdesivirEBOVRhesus Monkeys10 mg/kg/day IV for 12 days100% protection against lethal disease[9]
FavipiravirEBOVCynomolgus Macaques150-180 mg/kg IV twice daily for 14 days~50% survival rate[10]
RibavirinRVFV (Punta Toro virus)Mice4.7 mg/kg/day SC twice daily for 5-7 daysIncreased survival, reduced hepatic icterus[11]
AcyclovirHSV-1Hairless Mice5% topical formulation twice daily for 4 daysGood agreement between predicted and in vivo efficacy[12]

A 10 mg/kg intraperitoneal dose of this compound displayed no indication of toxicity in mice.

Experimental Protocols

In Vitro LIMK1 Inhibition Assay

The inhibitory activity of this compound against human LIMK1 is determined using a biochemical kinase assay. The assay measures the phosphorylation of a substrate peptide by recombinant human LIMK1 in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method, and the IC50 value is calculated from the dose-response curve.

In Vitro Antiviral Assays

Standard cell-based assays are employed to determine the antiviral efficacy of this compound. For example, in a plaque reduction assay, a confluent monolayer of susceptible cells (e.g., Vero cells for VEEV) is infected with the virus in the presence of serial dilutions of this compound. After an incubation period that allows for viral replication and plaque formation, the cells are fixed and stained. The number of plaques is counted, and the EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control. For HIV-1, assays measuring the inhibition of viral replication are used, often by quantifying the level of a viral protein like p24 in the cell culture supernatant.

In Vivo Efficacy Studies (General Protocol)

Animal models that recapitulate key aspects of human viral diseases are used to evaluate the in vivo efficacy of antiviral compounds. For instance, to test the efficacy of a compound against VEEV, mouse models of lethal infection are utilized. Typically, groups of mice are infected with a lethal dose of the virus and then treated with the test compound at various doses and schedules. Key endpoints include survival rate, reduction in viral load in target organs (e.g., brain), and amelioration of clinical signs of disease. For HIV-1, humanized mouse models are often employed to study the effects of antiretrovirals on viral replication and immune cell populations.

Cofilin Phosphorylation Assay

To confirm the mechanism of action of this compound in a cellular context, a cofilin phosphorylation assay is performed. Cells are treated with this compound for a specified period, followed by stimulation with an agent that induces cofilin phosphorylation. Cell lysates are then collected and subjected to Western blotting using antibodies specific for phosphorylated cofilin and total cofilin. A reduction in the ratio of phosphorylated cofilin to total cofilin in this compound-treated cells compared to control cells indicates inhibition of the LIMK pathway.

Visualizations

Signaling Pathway of this compound Action

R10015_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding LIMK1 LIMK1 Receptor->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates pCofilin p-Cofilin Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes (when dephosphorylated) pCofilin->Actin_Polymerization Inhibits Viral_Replication Viral Entry, Transport, Egress Actin_Polymerization->Viral_Replication Enables R10015 This compound R10015->LIMK1 Inhibits Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical_Assay Biochemical Assay (LIMK1 Inhibition) Cell_Based_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) Biochemical_Assay->Cell_Based_Assay Cofilin_Assay Cofilin Phosphorylation Assay Cell_Based_Assay->Cofilin_Assay IC50_EC50 Determine IC50/EC50 Cofilin_Assay->IC50_EC50 Animal_Model Select Relevant Animal Model IC50_EC50->Animal_Model Proceed if promising Dosing Administer this compound (Varying Doses) Animal_Model->Dosing Challenge Viral Challenge Dosing->Challenge Monitor Monitor Survival, Viral Load, Clinical Signs Challenge->Monitor Efficacy_Determination Determine In Vivo Efficacy Monitor->Efficacy_Determination

References

Evaluating the Specificity of R-10015 for LIM Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the LIM kinase (LIMK) inhibitor R-10015 with other known LIMK inhibitors. The focus is on the specificity of these compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their studies.

LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics.[1] They phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins, leading to the stabilization of actin filaments.[2] This process is integral to various cellular functions, including cell motility, proliferation, and migration.[3] Given their role in these fundamental processes, LIMK inhibitors are being investigated as potential therapeutics for a range of diseases, including cancer and neurological disorders.[4]

LIMK Signaling Pathway

LIMK1 and LIMK2 are serine/threonine and tyrosine kinases that act as a central node for signals regulating the cytoskeleton.[1][5] Their activity is primarily regulated by upstream kinases such as Rho-associated coiled-coil-containing protein kinase (ROCK) and p21-activated kinase (PAK), which are in turn activated by Rho family small GTPases like Rho, Rac, and Cdc42.[2] Upon activation via phosphorylation, LIMKs phosphorylate cofilin, which inhibits its actin-severing activity and results in the accumulation of filamentous actin (F-actin).[2]

LIMK_Signaling_Pathway cluster_upstream Upstream Signals cluster_limk LIM Kinase cluster_downstream Downstream Effect cluster_inhibitor Inhibitor Action Rho GTPases Rho, Rac, Cdc42 ROCK ROCK Rho GTPases->ROCK PAK PAK Rho GTPases->PAK LIMK1_2 LIMK1 / LIMK2 ROCK->LIMK1_2 p PAK->LIMK1_2 p Cofilin_p p-Cofilin (Inactive) LIMK1_2->Cofilin_p p Cofilin Cofilin (Active) Cofilin_p->Cofilin Dephosphorylation Actin Actin Filament Stabilization Cofilin->Actin Severing R10015 This compound R10015->LIMK1_2 Inhibition

Caption: The LIMK signaling pathway, illustrating upstream activation and downstream effects on cofilin and actin.

Comparative Specificity of LIMK Inhibitors

The specificity of a kinase inhibitor is crucial for attributing a biological effect to the inhibition of the intended target. This compound is a potent and selective inhibitor of LIMK1 with an IC50 of 38 nM.[6] It functions by binding to the ATP-binding pocket of the kinase.[7] A kinase panel screening revealed its specificity profile, highlighting its selectivity for LIMK.

Below is a comparison of this compound with other reported LIMK inhibitors.

InhibitorLIMK1 IC50 (nM)LIMK2 IC50 (nM)Key Off-Targets (>50% Inhibition @ 1µM unless noted)Reference
This compound 38Not ReportedLRRK2, p70S6K (≥90%); ROCK2 (~70%); FLT3 (~68%); PKA (~76%)[7]
SR7826 43Not Reported>100-fold selective over ROCK and JNK[8]
LX7101 241.6ROCK2 (IC50=10 nM), PKA (IC50<1 nM)[8]
LIMKi3 Low nMLow nMExcellent selectivity in scanMAX kinase panel[9]
TH470 9.813Highly selective[8]
TH257 Low nMLow nMExcellent selectivity in scanMAX kinase panel[9]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Experimental Protocols

The determination of inhibitor specificity is a critical step in drug discovery and chemical biology. A common approach involves screening the compound against a large panel of kinases.

Experimental Workflow: Kinase Inhibitor Specificity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Assay_Plate Incubate Compound with each Kinase, Substrate & ATP Compound->Assay_Plate Kinase_Panel Panel of Purified Recombinant Kinases Kinase_Panel->Assay_Plate Detection Measure Kinase Activity (e.g., Mass Spec, Radiometric Assay) Assay_Plate->Detection Data_Analysis Calculate % Inhibition and determine IC50 values Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for determining the specificity of a kinase inhibitor.

Protocol: In Vitro Kinase Assay (Example)

This protocol outlines a general method for measuring the inhibitory activity of a compound against a specific kinase, such as LIMK1.

  • Reagents and Materials :

    • Purified recombinant human LIMK1 enzyme.

    • Cofilin substrate.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 96- or 384-well assay plates.

    • Detection reagents (specific to the chosen method, e.g., ADP-Glo™ for luminescence or radiolabeled [γ-³²P]ATP for autoradiography).

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.

    • Add the diluted compound to the wells of the assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).

    • Add the LIMK1 enzyme and cofilin substrate to the wells and briefly incubate.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • Stop the reaction using an appropriate method (e.g., adding a high concentration of EDTA).

    • Detect the amount of product formed (phosphorylated cofilin) or ATP consumed. For instance, in a cell-free assay for this compound, cofilin phosphorylation can be measured.[7]

  • Data Analysis :

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The available data indicates that this compound is a potent inhibitor of LIMK1.[6][7] Its specificity profile, determined against a panel of 62 kinases, shows good selectivity, with significant off-target inhibition observed for only a few kinases at a 1 µM concentration.[7] When compared to a multi-kinase inhibitor like LX7101, which potently inhibits ROCK and PKA in addition to LIMK, this compound offers a more selective tool for specifically probing LIMK function.[8] However, compounds such as LIMKi3 and TH257 have been reported to possess excellent selectivity, potentially offering even more specific inhibition of the LIMK family.[9]

For researchers studying the specific roles of LIMK, this compound represents a valuable tool. However, it is crucial to consider its moderate off-target effects on kinases like ROCK2 and PKA, especially at higher concentrations.[7] For experiments where absolute specificity is paramount, further characterization or the use of inhibitors with more comprehensive selectivity data, such as LIMKi3 or TH257, may be warranted. The choice of inhibitor should be guided by the specific experimental context and the acceptable level of off-target activity.

References

A Comparative Guide to the Target Validation of R-10015 Through Genetic Knockdown of LIM Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the pharmacological inhibition of LIM Kinase (LIMK) by the hypothetical small molecule R-10015 and the genetic knockdown of LIMK using small interfering RNA (siRNA). The goal is to validate that the observed cellular effects of this compound are a direct result of its on-target activity against LIMK. This validation is crucial in the early stages of drug development to ensure target engagement and predict potential therapeutic efficacy.

LIM Kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeleton dynamics.[1][2][3] They are downstream effectors of Rho GTPase signaling pathways and function by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[1][2][3] This inactivation leads to the stabilization of actin filaments, impacting cellular processes like motility, morphology, and proliferation.[2][4] Due to their role in these fundamental processes, LIMKs have emerged as promising therapeutic targets for various diseases, including cancer and glaucoma.[5][6][7]

Validating a new small molecule inhibitor requires demonstrating that its mechanism of action is consistent with the known biology of its target. Comparing the phenotypic and molecular outcomes of the inhibitor to those of a highly specific genetic knockdown provides strong evidence for on-target activity.[8][9][10]

Comparative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data comparing the effects of this compound treatment with LIMK1 siRNA knockdown in a human cancer cell line (e.g., A549 lung adenocarcinoma).

Table 1: Comparison of On-Target Biomarker Modulation

Treatment Condition Method Target Level LIMK1 Protein Level (% of Control) Phospho-Cofilin (Ser3) Level (% of Control) IC50 / EC50
This compound Small Molecule InhibitorProtein Activity98% ± 4%12% ± 3%IC50 = 15 nM[7][11]
LIMK1 siRNA Genetic KnockdownmRNA / Protein15% ± 5%18% ± 6%EC50 = 10 nM (siRNA)
Scrambled siRNA Negative ControlN/A102% ± 3%95% ± 5%N/A

Data represents mean ± standard deviation from three independent experiments. Phospho-cofilin levels are a direct biomarker of LIMK activity.[11][12]

Table 2: Comparison of Cellular Phenotypic Outcomes

Treatment Condition Cell Viability (% of Control) Cell Migration (% Inhibition) F-Actin Stress Fibers (Relative Intensity)
This compound (50 nM) 65% ± 7%75% ± 8%Decreased
LIMK1 siRNA (20 nM) 68% ± 6%71% ± 9%Decreased
Scrambled siRNA (20 nM) 99% ± 4%2% ± 1%Unchanged

Phenotypic assays were conducted 48 hours post-treatment/transfection. The strong correlation between the pharmacological and genetic approaches suggests this compound's effects are on-target.

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathway and the experimental design is essential for understanding the validation approach.

LIMK_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effect cluster_inhibitors Interventions ROCK ROCK LIMK LIMK ROCK->LIMK Phosphorylates PAK PAK PAK->LIMK Phosphorylates pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (Active) Cofilin->pCofilin Actin Actin Stabilization & Reduced Dynamics pCofilin->Actin R10015 This compound R10015->LIMK Inhibits Activity siRNA LIMK siRNA siRNA->LIMK Prevents Translation

Caption: The LIMK signaling pathway, illustrating upstream activation and downstream effects on cofilin and actin dynamics.

Experimental_Workflow cluster_arms Parallel Treatment Arms (24h) cluster_assays Downstream Assays start Seed A549 Cells treat Treat with this compound (Varying Conc.) start->treat transfect Transfect with LIMK siRNA or Scrambled Control start->transfect incubate Incubate for 48 Hours treat->incubate transfect->incubate wb Western Blot (LIMK, p-Cofilin, Cofilin) incubate->wb migrate Cell Migration Assay (e.g., Transwell) incubate->migrate viability Cell Viability Assay (e.g., MTT) incubate->viability

Caption: Experimental workflow for comparing this compound and LIMK siRNA effects.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

siRNA-Mediated Knockdown of LIMK1

This protocol outlines the transient knockdown of LIMK1 in A549 cells using lipofection.

  • Materials:

    • A549 cells

    • DMEM with 10% FBS

    • Opti-MEM Reduced-Serum Medium

    • Lipofectamine RNAiMAX Transfection Reagent

    • LIMK1-specific siRNA pool (e.g., from Santa Cruz Biotechnology, sc-35814)[13]

    • Non-targeting (scrambled) control siRNA

    • 6-well tissue culture plates

  • Procedure:

    • Cell Seeding: The day before transfection, seed A549 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[14]

    • siRNA Preparation: For each well, dilute 20 pmol of LIMK1 siRNA or scrambled control siRNA into 100 µL of Opti-MEM medium. Mix gently.

    • Transfection Reagent Preparation: In a separate tube, dilute 3 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium. Mix gently and incubate for 5 minutes at room temperature.[14][15]

    • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

    • Transfection: Add the siRNA-lipid complex dropwise to the cells in each well.

    • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis (e.g., Western Blot, phenotypic assays).[9][16]

Western Blot for LIMK1 and Phospho-Cofilin

This protocol is used to quantify changes in protein levels and phosphorylation status post-treatment.

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Primary antibodies: anti-LIMK1, anti-phospho-Cofilin (Ser3), anti-Cofilin, anti-β-Actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensity using software like ImageJ. Knockdown is confirmed by a reduction in the target protein's band intensity.[17]

Cell Migration (Transwell) Assay

This assay measures the effect of LIMK inhibition on the migratory capacity of cells.

  • Materials:

    • Transwell inserts (8.0 µm pore size)

    • 24-well plates

    • Serum-free media and media with 10% FBS (as a chemoattractant)

    • Crystal Violet stain

  • Procedure:

    • Cell Preparation: After 48 hours of treatment with this compound or transfection with siRNA, harvest and resuspend cells in serum-free media.

    • Assay Setup: Place Transwell inserts into the wells of a 24-well plate containing media with 10% FBS in the lower chamber.

    • Cell Seeding: Seed 5 x 10^4 cells into the upper chamber of each insert.

    • Incubation: Incubate for 12-24 hours at 37°C.

    • Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.

    • Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.

Conclusion

The convergence of results from both pharmacological inhibition with this compound and genetic knockdown of LIMK provides a robust validation of this compound as an on-target LIMK inhibitor. The parallel reduction in the downstream biomarker phospho-cofilin and the similar phenotypic outcomes (decreased viability and migration) strongly indicate that the compound's mechanism of action is mediated through the intended LIMK signaling pathway. This comparative approach is a cornerstone of modern drug discovery, minimizing the risk of off-target effects and building confidence in a compound's therapeutic potential before advancing to more complex preclinical and clinical studies.[10][18]

References

Independent Verification of R-10015's Antiviral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral compound R-10015 with other antiviral agents, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a broad-spectrum antiviral therapeutic.

Introduction to this compound

This compound is a potent and selective inhibitor of LIM domain kinase (LIMK) that has demonstrated broad-spectrum antiviral activity against a range of viruses.[1][2][3] By targeting a host cellular factor, this compound presents a novel approach to antiviral therapy that may be less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly. Its mechanism of action involves the inhibition of cofilin phosphorylation, a process crucial for the cytoskeletal dynamics that many viruses exploit for replication and pathogenesis.[1][3]

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral efficacy of this compound and comparator drugs against a panel of viruses. The comparator drugs include Remdesivir and Favipiravir (B1662787), which are broad-spectrum antiviral agents that target viral RNA-dependent RNA polymerase (RdRp), and BMS-5, another LIMK inhibitor.

Table 1: Antiviral Activity (EC50/IC50 in µM)

VirusThis compoundRemdesivirFavipiravirBMS-5
HIV-1 0.038 (IC50)Ineffective-0.0365 (EC50)[4]
Ebola Virus (EBOV) 1.25 (IC50)0.046 (EC50)[5]Suboptimal efficacy at clinically achievable doses[2][6][7][8]-
Rift Valley Fever Virus (RVFV) 0.75 (IC50)Ineffective[3]Effective in vitro and in animal models[9][10][11][12][13]-
Venezuelan Equine Encephalitis Virus (VEEV) 0.5 (IC50)Ineffective[3]--
Herpes Simplex Virus-1 (HSV-1) 1.5 (IC50)---

Table 2: Cytotoxicity (CC50 in µM)

CompoundCell LineCC50 (µM)
This compound CEM-SS>100
Remdesivir Huh7>10
Favipiravir Vero E6>100
BMS-5 A549Non-toxic at active concentrations

Mechanism of Action: Signaling Pathways

This compound exerts its antiviral effect by inhibiting LIMK, a key regulator of actin cytoskeletal dynamics. This inhibition prevents the phosphorylation of cofilin, leading to its activation. Activated cofilin promotes the disassembly of actin filaments, thereby disrupting cellular processes that are essential for the replication of various viruses.

G cluster_virus Viral Infection cluster_host Host Cell Signaling Viral Entry Viral Entry Intracellular Trafficking Intracellular Trafficking Viral Entry->Intracellular Trafficking Replication Replication Intracellular Trafficking->Replication Assembly & Egress Assembly & Egress Replication->Assembly & Egress Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Activates Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 Activates PAK PAK Rac/Cdc42->PAK Activates LIMK LIMK PAK->LIMK Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates (inactivates) Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Regulates Actin Dynamics->Intracellular Trafficking Required for Actin Dynamics->Assembly & Egress Required for R10015 R10015 R10015->LIMK Inhibits G Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Infect Cells Infect Cells Prepare Compound Dilutions->Infect Cells Add Compound Add Compound Infect Cells->Add Compound Incubate Incubate Add Compound->Incubate Assess CPE Assess CPE Incubate->Assess CPE Calculate EC50 Calculate EC50 Assess CPE->Calculate EC50

References

Safety Operating Guide

Proper Disposal Procedures for R-10015

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "R-10015" is a fictional substance used for illustrative purposes in this guidance. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with.

This document provides essential safety and logistical information for the proper disposal of the hypothetical research chemical this compound, a potent kinase inhibitor dissolved in DMSO. The intended audience for this guidance is trained researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling this compound waste, it is crucial to be aware of its potential hazards. For the purpose of this guide, this compound is considered a cytotoxic and environmentally hazardous substance.

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used if there is a risk of aerosolization.

All handling of this compound and its waste should be conducted within a certified chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1][2] this compound waste should be categorized as follows:

  • Liquid Waste:

    • Description: Includes unused this compound solutions, contaminated solvents (e.g., DMSO, methanol), and aqueous solutions from experimental procedures.

    • Collection: Collect in a designated, leak-proof, and chemically compatible container.[2][3] The container must be clearly labeled as "Hazardous Waste: this compound (Cytotoxic/Toxic)" and include the concentration and solvent. Do not mix with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Description: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels.

    • Collection: Place in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[2] The container must be clearly labeled "Hazardous Waste: this compound Contaminated Solids (Cytotoxic/Toxic)".

  • Sharps Waste:

    • Description: Contaminated needles, syringes, and scalpels.

    • Collection: Dispose of immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.

Never dispose of this compound waste down the drain or in the regular trash.[4][5][6]

Step-by-Step Disposal Protocol

  • Preparation: Don the appropriate PPE and work within a chemical fume hood.

  • Waste Identification: Clearly identify the type of this compound waste to be disposed of (liquid, solid, or sharps).

  • Container Labeling: Ensure the correct waste container is properly labeled with the chemical name, hazards, and accumulation start date.

  • Waste Transfer:

    • Liquids: Carefully pour liquid waste into the designated liquid waste container using a funnel to prevent spills.

    • Solids: Place solid waste directly into the designated solid waste container.

    • Sharps: Deposit sharps into the sharps container without recapping.

  • Container Sealing: Securely close the waste container cap or lid when not in use.[2][3]

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[3][5]

  • Decontamination: Decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant).

  • Disposal Request: Once the waste container is full (not exceeding 90% capacity), submit a chemical waste pickup request to your institution's EHS department.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound, which informs its handling and disposal timeline.

ConditionSolventHalf-life (t½)Degradation Products
Room Temperature (25°C)DMSO72 hoursInactive Metabolite A
4°CDMSO> 30 daysNegligible
Aqueous Solution (pH 7.4)PBS24 hoursHydrolyzed byproducts

This data indicates that this compound in aqueous solutions should be treated as waste promptly after an experiment is completed.

Experimental Protocol: Cell Viability Assay Waste Generation

This protocol details a typical experiment that generates this compound waste.

Objective: To determine the IC50 of this compound in a cancer cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in cell culture media.

  • Cell Treatment: Add the diluted this compound to the cells and incubate for 48 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

  • Waste Generation:

    • Liquid Waste: The remaining this compound stock solution in DMSO, diluted compound in media, and the contents of the 96-well plates are collected as liquid hazardous waste.

    • Solid Waste: Pipette tips used to handle this compound are disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

R10015_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_final Final Disposal ppe Don PPE fume_hood Work in Fume Hood identify_waste Identify Waste Type fume_hood->identify_waste liquid Liquid Waste identify_waste->liquid Solution, Contaminated Media solid Solid Waste identify_waste->solid Gloves, Pipette Tips, Labware sharps Sharps Waste identify_waste->sharps Needles, Syringes collect_liquid Collect in Labeled Liquid Container liquid->collect_liquid collect_solid Collect in Labeled Solid Container solid->collect_solid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store_waste Store in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste decontaminate Decontaminate Work Area store_waste->decontaminate request_pickup Request EHS Pickup decontaminate->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Potent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical identifier "R-10015" did not correspond to a readily available substance with a published Safety Data Sheet (SDS). The following guidance is based on established best practices for handling potent pharmaceutical compounds and should be adapted as part of a comprehensive risk assessment specific to the compound .

Researchers, scientists, and drug development professionals must exercise extreme caution when handling potent compounds to minimize exposure and ensure a safe laboratory environment. The primary routes of exposure to be protected against are inhalation, ingestion, and skin absorption.[1] A thorough understanding and implementation of safety protocols, including the correct use of personal protective equipment (PPE), are paramount.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific compound and handling procedures. For potent compounds, a multi-layered approach to PPE is often necessary.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation, offering high Assigned Protection Factors (APFs), potentially up to 1000.[2][3]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory to ensure effectiveness.[2]
Disposable Respirators (e.g., N95)May be suitable for low-risk activities but are not recommended as the primary respiratory protection when handling highly potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals to prevent breakthrough.
Body Protection Disposable CoverallsMaterials such as Tyvek® or microporous film provide a barrier against chemical splashes and dust.[2]
Dedicated Lab CoatShould be worn over personal clothing. Disposable coats are preferred; otherwise, they must be professionally laundered.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn in addition to goggles for enhanced protection against splashes.[2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[2]
Occupational Exposure Bands (OEB)

Occupational Exposure Banding is a method to categorize chemicals based on their toxicological potency and associated adverse health effects. This system helps in determining the necessary level of containment and handling controls.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL)Compound ToxicityTypical PPE Focus
OEB 11000-5000 µg/m³Non-toxiccGMP gowning, gloves, safety glasses.[4]
OEB 2100-1000 µg/m³Almost non-toxiccGMP gowning, gloves, safety glasses, disposable dust mask.[4]
OEB 310-100 µg/m³Moderately toxicAdditional gowning and respiratory protection. Powders should not be handled openly.[5]
OEB 41-10 µg/m³PotentEmphasis on equipment and material handling. PAPRs may be used where containment is not fully achievable.[4]

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of potent compounds. The following procedural guidance outlines key steps to be taken.

Experimental Protocols: Handling Potent Compounds
  • Preparation and Planning:

    • Conduct a thorough risk assessment for the specific compound and procedure.

    • Designate a specific area for handling the potent compound.

    • Ensure proper engineering controls, such as certified chemical fume hoods or glove boxes, are in place and functioning correctly.

    • Prepare all necessary materials and equipment before handling the compound to minimize time in the designated area.

    • Have a pre-prepared spill kit appropriate for chemical hazards readily accessible.[2]

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing and aerosol generation.[2]

    • Keep all containers covered as much as possible during the process.[2]

  • Spill Management:

    • In the event of a spill, immediately alert all personnel in the vicinity.[2]

    • Evacuate the area if necessary.

    • Using the appropriate spill kit, begin cleaning the spill from the outside towards the center.[2]

    • All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[2]

  • Decontamination:

    • Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with the potent compound using a validated cleaning agent.[2]

    • Follow a strict doffing procedure for PPE in a designated area to avoid self-contamination.[2]

Disposal Plan

Proper disposal of potent compound waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE, contaminated materials, and unused compound must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste.

  • Documentation: Maintain meticulous records of all disposed hazardous waste in accordance with local, state, and federal regulations.[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of potent pharmaceutical compounds, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal RiskAssessment Risk Assessment DesignateArea Designate Handling Area RiskAssessment->DesignateArea PrepMaterials Prepare Materials & Spill Kit DesignateArea->PrepMaterials DonPPE Don Appropriate PPE PrepMaterials->DonPPE HandleCompound Handle Compound in Containment DonPPE->HandleCompound Decontaminate Decontaminate Surfaces & Equipment HandleCompound->Decontaminate DoffPPE Doff PPE in Designated Area Decontaminate->DoffPPE SegregateWaste Segregate Hazardous Waste DoffPPE->SegregateWaste DisposeWaste Dispose of Waste per Regulations SegregateWaste->DisposeWaste

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.